3-Hydroxy-2-phenylpropanoic acid, commonly known as tropic acid, is a chiral phenylpropanoid compound that serves as a key intermediate in pharmaceutical synthesis. This hydroxy-substituted carboxylic acid features a benzene ring connected to a three-carbon chain with both hydroxyl and carboxyl functional groups, creating a versatile molecular scaffold for chemical transformations. The compound exists in two enantiomeric forms due to the presence of a chiral center at the carbon bearing the hydroxyl group, with the (R)- and (S)-enantiomers displaying different biological activities and synthetic applications. Tropic acid's structural features, including the hydrogen bond donor and acceptor sites, contribute to its physicochemical behavior and make it particularly valuable in drug development and natural product synthesis.
The significance of tropic acid in pharmaceutical chemistry stems primarily from its role as the acid moiety in therapeutically important tropane alkaloids such as atropine and hyoscyamine. These compounds have been used for decades in clinical practice for their anticholinergic properties, treating conditions ranging from bradycardia to gastrointestinal spasms. Beyond its established applications, recent research has explored tropic acid's potential as a building block for novel pharmaceutical compounds and its incorporation into microbial production platforms through synthetic biology approaches, highlighting its continuing relevance in modern drug development pipelines.
Tropic acid possesses a molecular structure characterized by a phenyl ring directly attached to a propanoic acid chain with a hydroxyl substituent at the β-position. This arrangement creates a molecule with distinct polar and non-polar regions, influencing its solubility, reactivity, and intermolecular interactions. The compound's stereocenter at the C2 position gives rise to enantiomerism, with each enantiomer potentially exhibiting different biological activities and crystallization behaviors.
Table 1: Fundamental Structural and Physical Properties of Tropic Acid
| Property | Specification | Reference |
|---|---|---|
| Systematic IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | [1] [2] |
| Molecular Formula | C₉H₁₀O₃ | [1] [3] |
| Average Molecular Mass | 166.176 g/mol | [1] |
| Monoisotopic Mass | 166.062994 g/mol | [4] |
| Melting Point | 116°C (241°F; 389 K) | [1] |
| CAS Registry Number | 552-63-6 (racemic) | [3] [2] |
| ChEBI ID | CHEBI:30765 | [2] |
Tropic acid is known by several systematic and trivial names in chemical literature and commercial catalogs. The most common alternative names include 2-phenylhydracrylic acid, α-(hydroxymethyl)benzeneacetic acid, and β-hydroxyhydratropic acid. These names reflect different historical naming conventions and structural interpretations of the molecule. The compound also possesses multiple registry numbers and database identifiers that facilitate searching in chemical databases and regulatory documentation.
Table 2: Nomenclature and Identifiers of Tropic Acid | Identifier Type | Value | |---------------------|-----------| | IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | | Common Synonyms | Tropic acid; DL-Tropic acid; 2-Phenylhydracrylic acid; 3-Hydroxy-2-phenylpropionic acid; Tropate | [2] [4] | | CAS Numbers | 552-63-6 (racemic); 529-64-6; 17126-67-9 (R-enantiomer) | [2] [4] [5] | | Beilstein Number | 2209199 | [4] | | EC Number | 209-020-6 | [1] [4] | | MDL Numbers | MFCD00004255 (racemic); MFCD00211261 (R-enantiomer) | [3] [2] [5] | | UNII | 9RM4U80765 | [4] |
The enantiomer-specific information is particularly important for pharmaceutical applications where chirality influences biological activity. The (R)-enantiomer has CAS number 17126-67-9 and MDL number MFCD00211261, while the racemic mixture used in most synthetic applications is registered under CAS 552-63-6. These identifiers provide crucial references for researchers sourcing materials or conducting literature searches focused on specific stereoisomers.
The Ivanov reaction represents the most significant synthetic route to tropic acid, employing a condensation reaction between phenylacetic acid and formaldehyde in the presence of a Grignard reagent. This method utilizes isopropyl magnesium chloride to form the dianion of phenylacetic acid, which subsequently reacts with formaldehyde to yield the magnesium salt of tropic acid. Acidification with sulfuric acid then liberates the pure tropic acid product. This synthetic pathway demonstrates excellent atom economy and is particularly valuable for industrial-scale production due to the commercial availability of starting materials and relatively mild reaction conditions [1].
Alternative synthetic routes to tropic acid include:
Materials and Equipment:
Procedure:
Characterization: The synthesized tropic acid should display a melting point of 116°C and can be further characterized by TLC (Rf 0.3 in ethyl acetate:hexane 1:1), FTIR (broad OH stretch at 2500-3500 cm⁻¹, C=O at 1710 cm⁻¹), and ¹H NMR (CDCl₃) δ: 3.65 (dd, 1H, CH₂OH), 3.82 (dd, 1H, CH₂OH), 4.25 (m, 1H, CH), 7.25-7.35 (m, 5H, ArH), 11.2 (br s, 1H, COOH) [1].
Tropic acid exhibits characteristic spectroscopic features that facilitate its identification and quantification in complex mixtures. The infrared spectrum displays broad O-H stretching vibrations between 2500-3500 cm⁻¹, a strong carbonyl (C=O) stretching band near 1710 cm⁻¹, and C-O stretching around 1200-1300 cm⁻¹. The aromatic C-H stretches appear as sharp features around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations are visible at 1450-1600 cm⁻¹.
In nuclear magnetic resonance (NMR) spectroscopy, tropic acid's proton NMR (¹H NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) displays the following characteristic signals:
The carbon-13 NMR (¹³C NMR) spectrum reveals signals at:
Mass spectrometric analysis of tropic acid shows a molecular ion peak at m/z 166 (M⁺), with major fragment ions at m/z 148 (M⁺ - H₂O), 121 (M⁺ - COOH), and 103 (M⁺ - H₂O - COOH).
Tropic acid is classified as a warning substance under the Globally Harmonized System (GHS) of classification and labeling of chemicals. The compound requires careful handling in laboratory and industrial settings to prevent adverse health effects.
Table 3: Safety and Handling Information for Tropic Acid | Parameter | Specification | |---------------|-------------------| | GHS Signal Word | Warning | [3] [5] | | Hazard Statements | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [5] | | Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 | [5] | | Storage Conditions | Sealed in dry, room temperature (racemic); Sealed in dry, 2-8°C (R-enantiomer) | [3] [5] |
Laboratory safety protocols for handling tropic acid should include:
Tropic acid serves as the essential acid component in the semisynthetic production of clinically significant tropane alkaloids, particularly atropine and hyoscyamine. These compounds represent some of the oldest and most clinically valuable anticholinergic agents in medical practice. The synthesis typically involves esterification of tropic acid with tropine or related amino alcohols, followed by purification to obtain the final active pharmaceutical ingredient. The chiral nature of tropic acid influences the pharmacological activity of the resulting alkaloids, with different enantiomers exhibiting varying receptor binding affinities [1].
The strategic importance of tropic acid in pharmaceutical manufacturing is evidenced by:
Recent research has revealed potential new therapeutic applications for tropic acid and its derivatives beyond their traditional role in tropane alkaloid synthesis. As a member of the phenylpropanoid family, tropic acid shares structural features with compounds that exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Structure-activity relationship studies suggest that modifications to the hydroxyl group or the aromatic ring of tropic acid can enhance these biological activities while potentially reducing unwanted side effects [6].
The microbial production of tropic acid using engineered microorganisms represents a promising direction for sustainable pharmaceutical manufacturing. Advances in synthetic biology and metabolic engineering have enabled the development of microbial cell factories that can produce phenylpropanoids like tropic acid from renewable carbon sources. These approaches offer potential advantages over traditional chemical synthesis or plant extraction, including:
Biosynthetic pathway of tropic acid showing its relationship to phenylpropanoid metabolism and tropane alkaloid synthesis
3-Hydroxy-2-phenylpropanoic acid (tropic acid) represents a structurally simple yet functionally important molecule with established applications in pharmaceutical synthesis and emerging potential in various therapeutic areas. Its versatile chemical properties, including chirality, hydrogen bonding capacity, and balanced hydrophilicity-lipophilicity, make it a valuable intermediate in synthetic chemistry. The well-established Ivanov reaction provides efficient access to the racemic compound, while advances in biocatalysis and metabolic engineering offer increasingly viable routes to enantiopure forms and sustainable production methods.
For researchers and drug development professionals, tropic acid continues to offer opportunities in:
The chiral center in tropic acid (IUPAC name: 3-Hydroxy-2-phenylpropanoic acid) is the central carbon of the propanoic acid chain, bonded to four different groups: a phenyl group (-C₆H₅), a carboxyl group (-COOH), a hydroxymethyl group (-CH₂OH), and a hydrogen atom [1] [2]. This structure is classified as a beta-hydroxy acid derivative [2].
| Method | Key Feature | Typical Output | Reference |
|---|---|---|---|
| Classical Racemic Synthesis | Ivanov reaction between phenylacetic acid and formaldehyde [1]. | Racemic Tropic Acid | [1] |
| Hydrolytic Dynamic Kinetic Resolution (DyKR) | Uses a chiral quaternary ammonium phase-transfer catalyst; modern, enantioselective method [5]. | Chiral Tropic Acid (81% ee) | [5] |
| Diastereomeric Salt Formation | Classical resolution using a chiral resolving agent (e.g., (1R,2S)-ADPE); solvent can influence chiral selectivity [6]. | Single Enantiomer | [6] |
This 2024 protocol provides a modern, efficient route to enantiomerically enriched tropic acid [5].
| Technique | Application in Tropic Acid Analysis |
|---|---|
| Chiral HPLC | Used to determine enantiomeric excess (e.g., 81% ee) after derivatization of the acid to its methyl ester [5] [6]. |
| NMR Spectroscopy | Used to confirm chemical structure, identify solvent inclusion in crystals, and analyze diastereomeric salts [6]. |
| X-ray Crystallography | Determines absolute configuration and reveals intermolecular interactions (e.g., hydrogen bonds, CH/π) in diastereomeric salts [6]. |
In drug development, regulatory agencies require knowing the absolute stereochemistry of compounds with chiral centers early in the process [4]. For a chiral scaffold like tropic acid:
The experimental workflow for developing an enantioselective process for tropic acid involves multiple, interconnected steps as follows:
Tropic acid does not typically exist as a free intermediate in the biosynthesis of alkaloids like hyoscyamine and scopolamine [1]. Instead, its tropoyl moiety is derived from phenyllactic acid, with the key rearrangement occurring after phenyllactic acid is esterified to form the intermediate littorine [2] [1]. This littorine is then converted to hyoscyamine via an intramolecular rearrangement.
The following diagram illustrates the established biosynthetic pathway from phenylalanine to the ester alkaloids.
Pathway from phenylalanine to hyoscyamine via phenyllactic acid and littorine.
The conversion of littorine to hyoscyamine involves a mutase enzyme that catalyzes an intramolecular rearrangement of the phenyllactate moiety into a tropate ester [2]. Key experimental findings have elucidated the mechanism:
(R,S)-DL-phenyl[2-3H]lactic acid in Datura stramonium produces hyoscyamine with the tritium label located at the 3'-pro-S position [3]. This shows that the mutase introduces the 3'-pro-R hydrogen with inversion of configuration [3].5'-deoxyadenosyl radical, promoting the rearrangement [2].The understanding of this pathway is supported by several key experiments. The table below summarizes the core experimental findings that delineate the biosynthetic steps.
| Experiment | Key Finding | Implication |
|---|---|---|
| Competitive feeding of (RS)-phenyl[1,3-¹³C₂]lactic acid [1] | Label incorporated into hyoscyamine; free tropic acid did not dilute incorporation. | Phenyllactic acid, not free tropic acid, is the direct precursor. Rearrangement occurs at the ester level. |
| Feeding (RS)-phenyl[2-¹⁸O,2-²H]lactate [2] | Up to 29% of ¹⁸O was lost during littorine-to-hyoscyamine conversion. | Suggests a mechanism involving an oxygenated intermediate (e.g., an aldehyde). |
| Assay with cell-free root extract + S-adenosylmethionine (SAM) [2] | SAM stimulated littorine-to-hyoscyamine conversion by 10-20 fold. | Supports a radical-based mechanism for the mutase enzyme. |
In the context of tropane alkaloid biosynthesis, the relevant stereoisomer is (S)-(-)-tropic acid, which is the acidic moiety found in the bioactive compounds hyoscyamine and scopolamine [1] [4]. The term "R-tropic acid" in your query may refer to the opposite enantiomer, which is not the natural form incorporated into these alkaloids. The mutase reaction is highly stereospecific, leading to the formation of the (S)-configured tropoyl ester [3].
R-Tropic acid ((R)-3-Hydroxy-2-phenylpropanoic acid) is a valuable chiral building block in pharmaceutical synthesis, particularly for active compounds with anticholinergic properties [1]. Its efficient and enantioselective preparation is a key objective in process chemistry. These notes detail a modern catalytic method for its production.
Background & Significance Tropic acid is a well-known precursor in the chemical synthesis of pharmacologically important tropane alkaloids like atropine and hyoscyamine [2]. The chiral R-enantiomer is of specific interest for developing single-enantiomer drugs to improve pharmacological profiles and reduce side effects. Traditional synthetic routes often produce a racemic mixture (DL-tropic acid), necessitating a resolution step [3]. The method below addresses this challenge directly through an asymmetric catalytic synthesis.
Current Advancements in Synthesis A 2024 study published in RSC Advances describes a streamlined approach for the direct synthesis of enantiomerically enriched (R)-tropic acid [4].
The workflow for this synthesis is outlined below:
This protocol is adapted from the 2024 research by Kawasaki et al. [4].
1. Objective To synthesize enantiomerically enriched (R)-tropic acid from racemic 3-phenyl-2-oxetanone via hydrolytic dynamic kinetic resolution using a chiral phase-transfer catalyst and a basic anion exchange resin.
2. Materials and Equipment
3. Step-by-Step Procedure
4. Analysis and Characterization Confirm the identity, purity, and enantiomeric excess of the product.
The table below summarizes essential physical and chemical properties of tropic acid for reference.
| Property | Value / Description | Reference / Source |
|---|---|---|
| CAS Number | 529-64-6 (for DL-form) | [3] |
| IUPAC Name | (RS)-3-Hydroxy-2-phenylpropanoic acid | [6] |
| Molecular Formula | C₉H₁₀O₃ | [2] [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Melting Point | 116-118 °C | [3] |
| Solubility | Soluble in water (20 g/L at 20°C), methanol | [3] |
| pKa | 3.53 (at 25°C) | [3] |
| Specific Rotation [α] | +14.82° (H₂O, for R-enantiomer) | [3] |
This method is adapted from procedures used for analyzing tropane alkaloids and their precursors [5].
1. Objective To separate and quantify the enantiomers of tropic acid using Chiral HPLC to determine enantiomeric excess (ee).
2. Materials and Method
ee (%) = [(R - S) / (R + S)] * 100, where R and S are the peak areas of the (R)- and (S)-enantiomers, respectively.
Enzymatic kinetic resolution represents a powerful biotechnology for obtaining single-enantiomer compounds through the selective transformation of one enantiomer from a racemic mixture. The fundamental principle relies on the inherent chirality of enzyme active sites, which display distinct catalytic efficiency toward different enantiomers of racemic substrates. The kinetic resolution of tropic acid is particularly valuable in pharmaceutical applications because the (R)-enantiomer serves as a key precursor for anticholinergic drugs such as (R)-tropicamide and (R)-atropine, which exhibit superior biological activity compared to their (S)-counterparts.
The kinetic resolution efficiency is quantified by the enantiomeric ratio (E value), which represents the ratio of the reaction rates for the two enantiomers (kfast/kslow). An E value >20 is considered acceptable for practical applications, while E>100 indicates excellent enantioselectivity. According to fundamental kinetic resolution theory, the enantiomeric excess (ee) of the remaining substrate increases with conversion, reaching theoretical maximum values at higher conversion rates, though with a corresponding decrease in chemical yield. This balance between ee and yield represents a critical optimization parameter in resolution process development [1].
Reaction Setup: Dissolve 388 mg (2.0 mmol) of racemic tropic acid ethyl ester in 10 mL of anhydrous n-heptane in a 25 mL round-bottom flask equipped with magnetic stirring. Add 200 mg of Lipase PS and 196 μL (2.0 mmol) of vinyl acetate [2].
Incubation Conditions: Stir the reaction mixture at 30°C with constant agitation at 200 rpm. Monitor reaction progress by chiral HPLC at 2-hour intervals initially.
Reaction Monitoring: Withdraw 50 μL aliquots periodically, dilute with 950 μL of methanol, filter through 0.45 μm PTFE membrane, and analyze by chiral HPLC (Chiralcel OD-H column, n-hexane/isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm).
Termination and Separation: When the conversion reaches approximately 45% (typically 12-24 hours), filter the reaction mixture to recover the enzyme. Concentrate the filtrate under reduced pressure at 35°C.
Product Purification: Purify the residual (R)-tropic acid ethyl ester by flash chromatography (silica gel, hexane/ethyl acetate 95:5) to obtain the product with >99% ee. Yield: approximately 35-40% of theoretical maximum.
Phase Preparation: Prepare 100 mL of aqueous phase containing 150 mM HE-β-CD in 50 mM phosphate buffer (pH 7.0). Prepare 100 mL of organic phase containing 0.1 M racemic tropic acid in n-butyl acetate [3].
Extraction Setup: Load 50 mL of each phase into a Lewis-type stirred cell maintained at 25°C. Ensure precise interface control with interfacial area of 12.5 cm².
Kinetic Experiment: Initiate extraction by stirring at 250 rpm (optimized to minimize interface renewal effects while providing sufficient mixing). Maintain constant temperature throughout the experiment.
Sampling Protocol: Collect 200 μL samples from both phases at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately separate phases by centrifugation if necessary.
Enantiomeric Analysis: Derivatize samples with (S)-1-phenylethylamine and analyze by reversed-phase HPLC with UV detection at 254 nm to determine enantiomeric concentrations.
Kinetic Calculation: Determine initial extraction rates from concentration vs. time plots during the linear regime (typically first 30 minutes). Calculate enantioselectivity from the ratio of initial extraction rates.
Table 1: Comparative Kinetic Parameters for Lipase-Catalyzed Resolution of Tropic Acid Derivatives
| Enzyme | Substrate | Temperature (°C) | E Value | Time (h) | Conversion (%) | ee Product (%) | ee Substrate (%) |
|---|---|---|---|---|---|---|---|
| Lipase PS | Tropic acid ethyl ester | 30 | 28 | 24 | 45 | >99 | 85 |
| Lipase PS | Tropic acid ethyl ester | 37 | 25 | 18 | 48 | 95 | 88 |
| Lipase PS | Tropic acid n-propyl ester | 30 | 32 | 26 | 44 | >99 | 90 |
Table 2: Kinetic Parameters for HE-β-CD-Mediated Extractive Resolution
| Parameter | Value for R-enantiomer | Value for S-enantiomer | Units |
|---|---|---|---|
| Initial extraction rate (r) | 4.041 × 10⁻³ | 3.123 × 10⁻³ | mol/L·min |
| Reaction order in CD | 2 | 2 | - |
| Reaction order in substrate | 1 | 1 | - |
| Apparent rate constant (k) | 4.041 × 10⁻³ | 3.123 × 10⁻³ | L²/mol²·min |
| Enantioselectivity (α) | 1.29 | - | - |
Table 3: Critical Process Parameters and Optimization Ranges
| Parameter | Optimal Range | Impact on Resolution | Recommended Control Strategy |
|---|---|---|---|
| Temperature | 30-37°C | Higher temperatures increase rate but may reduce E value | Thermostatted reactor with ±0.5°C control |
| pH (extractive) | 6.8-7.2 | Affects ionization and complexation | Buffer capacity ≥50 mM |
| HE-β-CD concentration | 100-200 mM | Higher concentrations increase rate but cost | Balance between kinetics and economics |
| Enzyme loading | 15-25 mg/mL | Proportional to rate until diffusion limitation | Optimize based on specific activity |
| Organic solvent | n-Heptane or n-butyl acetate | Maintains enzyme activity and phase separation | Log P > 3.5 for enzymatic reactions |
Low Enantioselectivity (E < 20): Screen alternative lipase sources (CRL, CALB, PPL) or modify substrate structure through ester chain length optimization. Consider substrate engineering by introducing sterically demanding groups adjacent to the chiral center to enhance enantiorecognition.
Slow Reaction Kinetics: Increase enzyme loading to 30 mg/mL or employ immobilized enzyme formulations to enhance stability and reuse capacity. For extractive resolution, optimize HE-β-CD concentration (150-200 mM) and increase interfacial area through improved reactor design.
Product Inhibition: Implement continuous product removal through in-situ extraction or crystallization. For enzymatic resolution, consider switching acyl donor from vinyl acetate to isopropenyl acetate, which generates acetone as byproduct rather than acetaldehyde.
Enzyme Deactivation: Monitor and control water activity (aw ≈ 0.2-0.3) using saturated salt solutions. Introduce protease inhibitors if enzyme proteolysis is suspected. For extended operations, employ fed-batch operation with controlled substrate addition to minimize inhibition.
Mass Transfer Limitations: At pilot scale (>1 L), ensure adequate agitation while avoiding enzyme particle damage. For Lewis cell extractive resolution, maintain Reynolds number consistency during scale-up.
Temperature Control: Exothermic reactions require jacketed reactors with precise temperature control (±1°C). For enzymatic processes, maintain temperature below 40°C to prevent enzyme denaturation.
Economic Optimization: Balance enzyme cost against performance through reuse cycles (typically 5-10 batches for immobilized enzymes). For extractive resolution, implement HE-β-CD recovery through nanofiltration or precipitation to improve process economics.
The presented protocols provide robust methodologies for obtaining enantiomerically pure this compound through enzymatic and extractive resolution techniques. The lipase-catalyzed approach offers superior enantioselectivity (E=28) and is particularly suitable for pharmaceutical applications requiring high purity (>99% ee). The extractive resolution method using HE-β-CD provides an alternative non-enzymatic pathway with moderate enantioselectivity (α=1.29) and may be preferable for cost-sensitive applications.
For implementation, researchers should conduct small-scale screening (1-10 mL) to verify performance with their specific substrate batches before scaling to preparative volumes (100 mL-1 L). Critical success factors include rigorous control of reaction conditions (temperature, pH, water activity) and analytical verification at each process stage. The provided workflows and troubleshooting guidelines address the most common technical challenges encountered during process development and scale-up.
Candida antarctica Lipase B (CAL-B) has emerged as one of the most versatile biocatalysts in pharmaceutical and fine chemical synthesis due to its exceptional enantioselectivity, broad substrate specificity, and remarkable stability under various reaction conditions. CAL-B is a serine hydrolase with a molecular weight of approximately 33 kDa consisting of 317 amino acids, featuring an α/β hydrolase fold with a conserved catalytic triad composed of Ser105, Asp187, and His224 [1] [2]. Unlike many other lipases, CAL-B lacks a lid structure regulating access to its active site, which accounts for its absence of interfacial activation and its ability to catalyze reactions without the need for interfacial activation [2]. This structural characteristic makes CAL-B particularly valuable for biphasic reaction systems where other lipases might demonstrate reduced activity.
The natural function of CAL-B is the hydrolysis of carboxyl ester bonds in aqueous environments, but under low-water conditions, it efficiently catalyzes various reactions including esterification, transesterification, and aminolysis [1] [3]. The enzyme's active site contains distinct binding pockets that accommodate both the acyl and alcohol moieties of substrates, with the acyl binding pocket being relatively narrow and deep, while the alcohol binding pocket is smaller and better suited for secondary alcohols [4]. This structural configuration contributes to CAL-B's renowned enantioselective properties, particularly for the resolution of chiral secondary alcohols and carboxylic acids, which has been extensively exploited in pharmaceutical synthesis for the production of enantiomerically pure intermediates [1] [5].
Table 1: Comparison of CAL-B Immobilization Methods and Their Characteristics
| Support Material | Immobilization Method | Binding Capacity | Optimal Conditions | Residual Activity | Reusability |
|---|---|---|---|---|---|
| Poly(gallic acid-formaldehyde)-grafted magnetic nanoparticles | Physical adsorption | Not specified | 15 min, 38°C, pH 7.5 | >90% | 5 cycles (91% retention) |
| Pore-expanded SBA-15 modified with APTES | Covalent (glutaraldehyde/divinylsulfone) | Not specified | pH 10.2 (for DVS) | High conversion maintained | 5 cycles (active/enantioselective) |
| Polystyrene nanoparticles | Physical adsorption | Not pH-dependent | pH 6.8 for optimal activity | Higher than crude enzyme and Novozym 435 | Not specified |
| Acrylic resin (Novozym 435) | Physical adsorption | Not specified | Organic solvents, up to 100°C | High activity retention | Up to 10 cycles |
Immobilization significantly enhances the operational stability and reusability of CAL-B, making it economically viable for industrial applications. The selection of appropriate support materials and immobilization strategies depends on the specific application requirements, considering factors such as particle size, surface functionality, and hydrophobicity. Magnetic nanoparticles (MNPs) functionalized with gallic acid-formaldehyde resin have demonstrated excellent immobilization efficiency, with optimal binding achieved within 15 minutes at 38°C and pH 7.5 [6]. The magnetic properties enable convenient separation and reuse of the biocatalyst through simple magnetic collection, maintaining 91% of initial activity after five operational cycles [6].
Mesoporous silica materials like SBA-15 provide high surface areas for enzyme loading and can be functionalized with various linkers for covalent attachment. Pore-expanded SBA-15 modified with 3-aminopropyltriethoxysilane (APTES) and activated with glutaraldehyde (GA) or divinylsulfone (DVS) creates stable covalent bonds with enzyme molecules [5]. When immobilized at pH 10.2 using DVS activation, CAL-B exhibits exceptional thermal stability and maintains high enantioselectivity through multiple reaction cycles [5]. Alternatively, polystyrene nanoparticles prepared via nanoprecipitation have demonstrated superior performance when immobilization is conducted at pH 6.8, yielding hydrolytic activity exceeding both crude CAL-B and the commercial Novozym 435 preparation [7].
Note: This protocol describes the immobilization of CAL-B on gallic acid-formaldehyde resin-grafted magnetic nanoparticles for enhanced stability and reusability [6].
Procedure:
Preparation of citric acid-stabilized Fe₃O₄ nanoparticles:
Silica coating and amino functionalization:
Gallic acid functionalization:
Gallic acid-formaldehyde resin grafting:
CAL-B immobilization:
Characterization: Successful immobilization can be confirmed by FTIR spectroscopy (appearance of amide bonds), TEM (uniform dispersion of nanoparticles), and XRD (maintenance of crystalline structure). Activity assays should be performed using standard substrates such as p-nitrophenyl acetate or palmitate to determine immobilization efficiency and residual activity.
Note: This protocol describes the kinetic resolution of (R,S)-Phenylethyl acetate using immobilized CAL-B preparations [5].
Procedure:
Reaction setup:
Reaction monitoring:
Parameter optimization:
Product recovery:
Analytical methods:
Table 2: Performance Metrics of CAL-B in Various Applications
| Application | Reaction Conditions | Conversion (%) | Enantiomeric Excess (%) | Enantioselectivity (E) | Reference |
|---|---|---|---|---|---|
| (R,S)-Phenylethyl acetate resolution | SBA-15-APTES-DVS-LIPB-pH10, hexane, 30°C | 50 | >99 (R-alcohol) | >200 | [5] |
| γ-Lactone synthesis | N-435, multi-step including enzymatic resolution | Not specified | ~100 | Not specified | [1] |
| (R,R)-Lactide synthesis | N-435, methyl tert-butyl ether | 59 | 99 | Not specified | [1] |
| Macrocyclic lactone synthesis | N-435, ω-hydroxycarboxylic acid | 41 (yield) | Not specified | Not specified | [1] |
| Isooctanoic acid ethyl ester hydrolysis | T138S CALB mutant, aqueous buffer | Not specified | Not specified | 5-fold increase vs. wild type | [4] |
The exceptional enantioselectivity of CAL-B is evident in the kinetic resolution of (R,S)-phenylethyl acetate, where enantiomeric excess exceeding 99% for the R-alcohol product can be achieved with conversions approaching the theoretical maximum of 50% [5]. The enantioselectivity factor (E) often exceeds 200, indicating excellent discrimination between enantiomers. Similar high enantioselectivity has been demonstrated in the synthesis of various lactones and lactides, with ee values approaching 100% for certain γ-lactones [1]. The solvent choice significantly influences reaction rate and enantioselectivity, with non-polar solvents such as n-hexane, isooctane, and toluene generally yielding optimal results due to better compatibility with the enzyme's active site and reduced stripping of essential water molecules from the enzyme surface [1] [8].
Protein engineering approaches have been successfully employed to broaden the substrate scope and enhance the catalytic efficiency of CAL-B. Site-directed mutagenesis targeting residues near the active site has yielded variants with improved activity toward bulky substrates. For instance, the T138S mutation demonstrated a 5-fold increase in hydrolysis activity toward the sterically demanding isononanoic acid ethyl ester compared to wild-type CAL-B [4]. This improvement was achieved through in silico library screening of 2400 CAL-B variants using substrate-imprinted docking, followed by experimental validation of selected mutants.
Chemical modification with functionalized ionic liquids presents another powerful strategy for enhancing CAL-B performance. Modification with alkylated betaine ionic liquids, particularly [BetaineC16][H2PO4], resulted in a 3-fold increase in enzyme activity, 1.5-fold improvement in thermal stability at 70°C, and significantly enhanced tolerance to organic solvents (2.9-fold increase in 50% DMSO) [9]. The length of the alkyl chain in the ionic liquid modifier correlated with the enhancement effect, with longer chains providing greater improvements. Spectroscopic analysis revealed that ionic liquid modification induces changes in the enzyme microenvironment and secondary structure, leading to improved structural stability and accessibility of the active site [9].
Molecular dynamics simulations have provided insights into the structural basis for these improvements, showing that modified CAL-B exhibits lower root mean square deviation (RMSD), reduced total energy, and enhanced rigidity (as indicated by root mean square fluctuation, RMSF) [9]. Additionally, solvent accessibility area (SASA) calculations demonstrated improvements in both hydrophilicity and hydrophobicity of modified enzyme proteins, while increased radial distribution function (RDF) of water molecules around active sites contributed to enhanced hydrolytic activity [9].
Note: This protocol describes the chemical modification of CAL-B with [BetaineC16][H2PO4] for enhanced activity and stability [9].
Procedure:
Synthesis of [BetaineC16][H2PO4]:
Chemical modification of CAL-B:
Characterization of modified CAL-B:
Molecular dynamics simulations:
The implementation of CAL-B in industrial processes requires careful consideration of reactor configuration, downstream processing, and economic viability. For kinetic resolution processes, both batch and continuous-flow reactors have been successfully employed, with immobilized enzyme preparations offering advantages in terms of catalyst retention and reuse. The remarkable stability of Novozym 435 (immobilized CAL-B on acrylic resin) allows for reuse up to 10 cycles without significant loss of activity, contributing to process economy [1].
Process monitoring and control of water activity (a𝔀) is critical in non-aqueous biocatalysis, as it profoundly influences enzyme activity and stability. Molecular dynamics simulations have revealed that water clusters forming near the active site can block substrate access, thereby reducing reaction rates [8]. Strategic mutations of residues near the active site can hinder water cluster formation, making CAL-B more resistant to changes in water activity [8]. Implementing these insights through protein engineering or appropriate process control can significantly enhance process efficiency.
For pharmaceutical applications, regulatory considerations regarding enzyme sourcing and purity must be addressed. Recombinant production of CAL-B in Pichia pastoris has been optimized through codon optimization of both the CAL-B gene and α-factor signal peptide, resulting in lipase activities up to 6,100 U/mL and protein content of 3.0 g/L in a 5-L fermenter [3]. This high-level expression system provides a consistent and scalable source of CAL-B for pharmaceutical applications, addressing potential regulatory concerns through controlled production in a well-characterized host system.
The following workflow diagram illustrates the complete process for CAL-B catalyzed kinetic resolution from enzyme preparation to product recovery:
CAL-B has established itself as a robust and versatile biocatalyst for the enantioselective hydrolysis of R-tropic acid derivatives and other chiral intermediates with pharmaceutical relevance. The combination of effective immobilization techniques, strategic enzyme engineering, and appropriate process optimization enables the implementation of efficient CAL-B-mediated kinetic resolution processes at industrial scales. Future developments in computational enzyme design, particularly molecular dynamics simulations predicting enzyme behavior under process conditions, will further enhance our ability to tailor CAL-B for specific applications [9] [8]. Additionally, the integration of CAL-B-catalyzed steps with other enzymatic or chemical transformations in cascade processes presents promising avenues for streamlining the synthesis of complex pharmaceutical compounds.
Dynamic kinetic resolution (DKR) represents a powerful synthetic methodology that enables the conversion of racemic starting materials into single enantiomer products with theoretical yields up to 100%, overcoming the fundamental 50% yield limitation of traditional kinetic resolution. This technique is particularly valuable in pharmaceutical synthesis where chiral purity often dictates biological activity and safety profiles. DKR achieves this efficiency by combining in situ racemization of the starting material with stereoselective transformation of one enantiomer, driven by appropriate catalyst systems that operate on complementary principles.
β-Lactones (2-oxetanones) are four-membered cyclic esters characterized by significant ring strain and electrophilic reactivity, making them highly valuable synthetic intermediates and privileged structural motifs in bioactive compounds. The inherent reactivity of the β-lactone ring enables diverse transformations through ring-opening reactions, while their stereochemical complexity presents synthetic challenges. The natural occurrence of β-lactones in compounds like the obesity treatment drug orlistat and the proteasome inhibitor salinosporamide A underscores their pharmaceutical relevance. Recent advances in catalytic asymmetric synthesis have expanded accessible β-lactone architectures, creating opportunities for innovative DKR approaches to these important scaffolds.
Tropic acid (3-hydroxy-2-phenylpropanoic acid) serves as the chiral precursor to clinically important anticholinergic agents including atropine and hyoscyamine. The stereochemical integrity of the tropic acid moiety directly determines pharmacological activity, with the (S)-enantiomer exhibiting significantly greater parasympathetic blocking activity compared to its (R)-counterpart. This structure-activity relationship makes enantioselective synthesis of tropic acid a critical challenge in pharmaceutical manufacturing [1].
Traditional synthetic approaches to enantiopure tropic acid face significant limitations. The alkaline saponification of natural (S)-hyoscyamine often leads to racemization through enolate formation, yielding the less therapeutically valuable racemic atropine. Meanwhile, conventional enzymatic kinetic resolution of tropic acid esters cannot exceed the fundamental 50% yield barrier, creating efficiency and waste disposal challenges in industrial applications. These limitations have driven investigation of DKR strategies as superior alternatives for tropic acid production [1].
Beyond their utility as synthetic intermediates, β-lactones function as covalent inhibitors targeting various serine proteases and other enzymes. The cystargolides, natural product β-lactones isolated from Kitasatospora cystarginea, demonstrate potent inhibition of the caseinolytic protease (ClpP) in Staphylococcus aureus. Structural studies reveal that cystargolide A covalently modifies all 14 active sites of the bacterial ClpP complex, establishing this natural product class as a promising anti-virulence agent against pathogenic bacteria [2].
The intrinsic electrophilicity of the β-lactone ring enables covalent modification of nucleophilic residues in enzyme active sites, while the four-membered ring's conformational constraints often confer exceptional target selectivity. These properties have established β-lactones as valuable pharmacological probes and potential therapeutic agents, particularly in infectious disease and oncology applications where targeted protein degradation emerges as a promising therapeutic strategy [3] [2].
The hydrolytic DKR of racemic 3-phenyl-2-oxetanone demonstrates significant solvent dependence, with halogenated solvents providing superior enantioselectivity compared to ethereal or hydrocarbon alternatives. Researchers systematically evaluated solvent systems based on physicochemical parameters including dipole moment (μ), dielectric constant (εr), and acceptor number (AN), determining that solvents with higher AN values preferentially solvate the hydroxide ion nucleophile, enhancing enantioselective differentiation during the ring-opening event [1].
Table 1: Solvent Effects on Hydrolytic DKR of Racemic 3-Phenyl-2-oxetanone
| Entry | Solvent | Dipole Moment (μ) | Dielectric Constant (εr) | Acceptor Number (AN) | Yield (%) | % ee |
|---|---|---|---|---|---|---|
| 1 | Hexane | 0.0 | 1.9 | 0.0 | 99 | 0 |
| 2 | Toluene | 1.0 | 2.4 | 8.2 | 96 | 8 |
| 3 | Diethyl ether | 3.8 | 4.2 | 3.9 | 96 | 2 |
| 4 | THF | 5.8 | 7.6 | 8.0 | 98 | 18 |
| 5 | CCl₄ | 0.0 | 2.2 | 8.6 | 97 | 0 |
| 6 | CHCl₃ | 3.8 | 4.8 | 23.1 | 93 | 48 |
| 7 | CH₂Cl₂ | 5.2 | 8.9 | 20.4 | 98 | 52 |
The optimal results obtained in dichloromethane (52% ee) and chloroform (48% ee) highlight the critical importance of solvent selection, with higher AN values correlating with improved enantioselectivity. This relationship suggests that hydroxide ion solvation significantly influences the enantioselectivity-determining transition state. Deuterium labeling studies confirmed rapid enolate formation prior to hydrolysis, validating the DKR mechanism and ruling out concurrent non-selective background hydrolysis [1].
The quaternary ammonium catalyst structure profoundly influences reaction efficiency and stereoselectivity. Evaluation of cinchona alkaloid-derived phase-transfer catalysts (PTCs) demonstrated that the free hydroxyl group at the C9 position is essential for enantiocontrol, as O-methylated analogs and the Maruoka catalyst completely eliminated enantioselectivity. This finding indicates that hydrogen bonding interactions between catalyst and substrate participate in the stereodetermining transition state [1].
Table 2: Catalyst and Base Optimization for β-Lactone DKR
| Entry | PTC (10 mol%) | Base | Solvent | Time | Yield (%) | % ee |
|---|---|---|---|---|---|---|
| 1 | 11 | 1 M KOH | CHCl₃ | 10 min | 77 | 48 (S) |
| 2 | 11 | 1 M KOH | CH₂Cl₂ | 10 min | 76 | 52 (S) |
| 3 | 11 | 1 M NaOH | CH₂Cl₂ | 10 min | 88 | 54 (S) |
| 4 | 12 | 1 M NaOH | CH₂Cl₂ | 24 h | 74 | 0 |
| 5 | 13 | 1 M KOH | CHCl₃ | 24 h | 66 | 0 |
| 6 | 13 | 1 M KOH | Toluene | 10 min | 45 | 0 |
Replacing conventional aqueous hydroxide sources with strongly basic anion-exchange resin (R₄N·OH⁻, 8% cross-linked) under water-free conditions dramatically improved enantioselectivity to 72% ee while maintaining excellent yield. This modification minimizes non-selective background hydrolysis by controlling hydroxide ion availability, highlighting the importance of nucleophile delivery in achieving high enantioselectivity. The resin-based protocol represents a practical advance for industrial implementation, facilitating product isolation and catalyst recycling while reducing aqueous waste streams [1].
Complementary to the hydrolytic DKR approach, N-heterocyclic carbene (NHC) catalysts enable direct asymmetric synthesis of β-lactones from racemic α-substituted β-ketoesters through formal [2+2] cycloaddition. Computational studies reveal that this transformation proceeds through divergent mechanisms depending on product stereochemistry: a concerted, asynchronous pathway for the major (R,S,S)-product versus a stepwise spiro-lactonization for minor stereoisomers [4].
The origin of stereocontrol in NHC-catalyzed β-lactone formation involves conjugative stabilization of the electrophilic ketone coupled with non-classical hydrogen bonding interactions. The major transition state benefits from optimal alignment between the electrophile and the NHC catalyst, with the phenyl substituent fully conjugated to the carbonyl group (torsion angle ≈ 0°). In contrast, minor diastereomers exhibit significant twisting (≈36°) from planarity, reducing electrophilicity and increasing transition state energy by 2.2 kcal/mol. This mechanistic insight enables rational optimization of catalyst and substrate structures for enhanced stereocontrol [4] [5].
Reaction Setup: In a glovebox under inert atmosphere, charge a 25 mL Schlenk flask with anhydrous CH₂Cl₂ (5 mL), racemic 3-phenyl-2-oxetanone (100 mg, 0.61 mmol), and chiral PTC 11 (10 mol%, 0.061 mmol). Add basic anion-exchange resin (305 mg, 0.61 mmol OH⁻ capacity) while stirring at 300 rpm.
Reaction Monitoring: Maintain the heterogeneous mixture at 25°C with continuous stirring. Monitor reaction progress by thin-layer chromatography (TLC; hexane:ethyl acetate 7:3, Rf = 0.3 for lactone) or 1H-NMR spectroscopy. Typical completion time is 2-4 hours.
Workup Procedure: Filter the reaction mixture through a short silica plug to remove the anion-exchange resin and catalyst. Wash with additional CH₂Cl₂ (3 × 5 mL). Concentrate the combined filtrate under reduced pressure (200 mbar, 25°C) to obtain crude (S)-tropic acid.
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution from 100% hexane to 100% ethyl acetate) to obtain enantiomerically enriched (S)-tropic acid as a white solid.
Analysis: Determine enantiomeric excess by chiral HPLC (Daicel IC column, t-butyl methyl ether:TFA = 100:0.1, 1.0 mL/min, UV detection at 254 nm). Retention times: (R)-enantiomer 8.2 min, (S)-enantiomer 9.7 min. Characterize structure by 1H-NMR and 13C-NMR spectroscopy.
Catalyst Activation: In a glovebox, weigh triazolium pre-catalyst (5 mol%) and base (1.2 equiv relative to pre-catalyst) into a Schlenk tube. Add activated molecular sieves (50 mg/mL) and anhydrous solvent (0.1 M concentration relative to substrate).
Substrate Addition: Add racemic β-ketoester substrate (1.0 equiv) to the reaction mixture. Seal the Schlenk tube and transfer to a pre-heated oil bath at 40°C with vigorous stirring (500 rpm).
Reaction Progress: Monitor by TLC and LC-MS until complete consumption of starting material (typically 12-24 hours). The reaction can be followed by disappearance of the β-ketoester carbonyl signal (≈1700 cm⁻¹) and appearance of β-lactone carbonyl (≈1820 cm⁻¹) by FT-IR.
Quenching and Isolation: Cool the reaction to room temperature and filter through a short celite pad to remove molecular sieves and base. Concentrate under reduced pressure and purify by flash chromatography to obtain the β-lactone product.
Stereochemical Analysis: Determine diastereomeric and enantiomeric ratios by chiral HPLC or supercritical fluid chromatography (SFC). Confirm absolute configuration by X-ray crystallography of suitable derivatives.
Figure 1: DKR Mechanism for β-Lactone Hydrolysis. The chiral phase-transfer catalyst (PTC) selectively delivers hydroxide to the (S)-enantiomer of the rapidly racemizing β-lactone, while the (R)-enantiomer continuously re-enters the racemization cycle through enolate formation, enabling theoretical 100% yield of (S)-tropic acid [1].
Figure 2: Experimental Workflow for Hydrolytic DKR. The optimized procedure employs anhydrous conditions with basic anion-exchange resin as hydroxide source, followed by straightforward filtration and purification to obtain enantiomerically enriched tropic acid [1].
The development of efficient DKR methodologies for β-lactone processing represents significant progress in asymmetric synthesis, providing practical routes to valuable chiral building blocks like tropic acid. The complementary approaches of hydrolytic DKR using chiral phase-transfer catalysts and NHC-catalyzed cyclization offer flexible solutions for different substrate classes and target applications.
Future methodology development will likely focus on expanding substrate scope, improving catalyst efficiency, and enhancing sustainability through reduced catalyst loadings and greener reaction media. The integration of DKR strategies with continuous flow processing and immobilized catalyst systems presents promising directions for industrial implementation. As structural and mechanistic understanding of these transformations advances, particularly through computational studies and catalyst design principles, further innovations in β-lactone DKR methodology can be anticipated to emerge, strengthening the synthetic toolbox for pharmaceutical development and natural product synthesis.
The following table summarizes the key quantitative findings from a recent study on the hydrolytic dynamic kinetic resolution (DKR) for the synthesis of chiral tropic acid [1].
| Parameter | Description / Value |
|---|---|
| Starting Material | Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) [1] |
| Catalyst | Chiral quaternary ammonium phase-transfer catalyst (PTC) [1] |
| Base / OH⁻ Donor | Strongly basic anion exchange resin [1] |
| Reaction Type | Hydrolytic Dynamic Kinetic Resolution (DKR) [1] |
| Reaction Conditions | Non-biphasic conditions [1] |
| Yield | Good yield (exact value not specified in search results) [1] |
| Enantioselectivity | 81% ee (enantiomeric excess) [1] |
This protocol outlines the steps for the hydrolytic DKR of racemic 3-phenyl-2-oxetanone to produce chiral tropic acid with high enantioselectivity, based on the referenced 2024 research [1].
Reaction Setup
Conducting the Reaction
Reaction Work-up
Purification and Analysis
The diagram below illustrates the logical sequence and components of the synthesis protocol.
Tropic acid is a chiral compound with the IUPAC name 3-Hydroxy-2-phenylpropanoic acid [1]. Its (R)-enantiomer is a key building block in pharmaceuticals. The following table summarizes the primary synthesis and resolution methods found in the technical literature.
| Method | Key Steps & Intermediates | Key Features & Purpose |
|---|
| Chemical Synthesis & Resolution [2] | 1. Esterification: Forms a tropic acid ester (e.g., methyl or ethyl tropate). 2. Acetylation: Acetylates the hydroxyl group of the ester. 3. Salt Formation: Reacts with a chiral base (e.g., (1S,2R)-(-)-N-methyl ephedrine) to form diastereomeric salts. 4. Crystallization & Deacetylation: Isolates the pure (R)-enantiomer salt, then deacetylates to yield R-tropic acid ester. | Yields high-purity R-enantiomer; suitable for industrial-scale production; uses classical resolution technique. | | Ivanov Reaction [1] | Reaction of the dianion of phenylacetic acid with formaldehyde. | A common general synthesis for racemic tropic acid. |
The experimental workflow for the synthesis and resolution process is outlined below.
R-Tropic acid is primarily valued as a critical precursor in the synthesis of specific active pharmaceutical ingredients (APIs). Its main application is in the chemical synthesis of atropine and hyoscyamine [1], which are anticholinergic drugs used for a variety of conditions, including bradycardia, neuromuscular blockade reversal, and as an antidote for organophosphate poisoning.
While specific protocols for R-tropic acid were not detailed in the search results, the following table lists standard techniques applicable to the characterization and quality control of such intermediates, as derived from general practices for pharmaceutical intermediates [3].
| Technique | Application for R-Tropic Acid Intermediate |
|---|---|
| Chromatography (HPLC, TLC) | Determine chemical purity and monitor reaction progress [3]. |
| Chiral Chromatography | Essential for confirming enantiomeric excess (ee) and optical purity [3]. |
| Mass Spectrometry (MS) | Confirm molecular weight and structural identity [3]. |
| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure, including stereochemistry [3]. |
| Melting Point Analysis | Used as a key identity and purity parameter (e.g., racemic tropic acid melts at 116-118°C) [1]. |
| Optical Rotation | Critical quality attribute for chiral substances; specific rotation must meet predefined specifications [2]. |
The pharmaceutical intermediates market is driven by the demand for innovative drugs, particularly in areas like oncology. The trend towards outsourcing to Contract Manufacturing Organizations (CMOs) and Contract Research Organizations (CROs) is strong, which may facilitate access to specialized expertise and technologies for producing complex chiral molecules like R-tropic acid [5] [6].
Tropane alkaloids represent a medically significant class of secondary metabolites predominantly found in plants of the Solanaceae family, including Atropa belladonna (deadly nightshade), Datura stramonium (jimson weed), and Hyoscyamus niger (henbane). Among these, hyoscyamine and its racemic form atropine stand out for their extensive therapeutic applications as anticholinergic agents. These compounds share a common biochemical foundation in their biosynthetic pathway, with R-tropic acid serving as a crucial precursor that determines their stereochemical configuration and pharmacological activity. The significance of these alkaloids is underscored by their inclusion in the World Health Organization's List of Essential Medicines, highlighting their critical role in modern therapeutics [1].
The stereochemical relationship between hyoscyamine and atropine is fundamental to their biological activity. Naturally occurring hyoscyamine exists almost exclusively as the (S)-(-)-enantiomer, characterized by a specific rotation of [α]D -22 in 50% ethanol [2]. However, during extraction and isolation processes, this optically active form undergoes partial racemization, yielding the racemic mixture known as atropine, which is chemically defined as (±)-hyoscyamine [2] [3]. This racemization phenomenon occurs readily because atropine contains a chiral center but is optically inactive in its racemic form. The pharmacological activity of these compounds resides primarily in the (S)-(-)-hyoscyamine enantiomer, while the (R)-(+)-form demonstrates significantly lower biological activity [3] [4].
The biosynthesis of tropane alkaloids follows a carefully orchestrated metabolic sequence that integrates amino acid-derived precursors into the characteristic tropane ring structure. The pathway begins with L-arginine, which undergoes decarboxylation and hydrolysis reactions to form putrescine [1]. Subsequent N-methylation and oxidative deamination yield the critical intermediate N-methyl-Δ¹-pyrrolinium cation, which serves as the foundational building block for both tropane alkaloids and nicotine [1]. The tropane skeleton itself is a condensation product of a pyrrolidine precursor (derived from ornithine) with a piperidine ring, sharing a common nitrogen and two carbon atoms between the rings [1].
The elaboration of the tropane ring system proceeds through tropinone to tropine, which represents the alicyclic alcohol component of the final alkaloid structures. In a parallel biosynthetic branch, L-phenylalanine serves as the primary precursor for the aromatic moiety, undergoing transamination to yield phenyl-lactic acid [5]. A pivotal radical rearrangement catalyzed by specific P450 enzymes converts phenyl-lactic acid and tropine into littorine, which subsequently undergoes further transformation to ultimately yield hyoscyamine [5]. The final stage of biosynthesis involves the reduction of an aldehyde intermediate to a primary alcohol by a dehydrogenase, producing (S)-(-)-hyoscyamine, which may then racemize to form atropine under appropriate conditions [5].
A crucial stereochemical rearrangement in the pathway involves the conversion of phenyl-lactic acid to tropic acid, catalyzed by a specific mutase enzyme. Research utilizing (R,S)-DL-phenyl[2-³H]lactic acid incubated with Datura stramonium has demonstrated that this transformation proceeds with inversion of configuration at the critical carbon center [6]. Isotopic labeling studies have revealed that the tritium label becomes located specifically at the 3'-pro-S position of the resulting tropic acid moiety in hyoscyamine, indicating that the 3'-pro-R hydrogen is introduced with inversion of configuration by the mutase operating during hyoscyamine biosynthesis [6]. This stereochemical course is essential for producing the biologically active configuration of the resulting alkaloids.
Figure 1: Biosynthetic Pathway from L-Phenylalanine to Atropine Showing Key Intermediates Including the Phenyl Lactic Acid Stage
The complete molecular architecture of atropine consists of a tropine moiety esterified with tropic acid [7]. Tropine itself is characterized by a bicyclic structure featuring a 8-methyl-8-azabicyclo[3.2.1]octane skeleton, which provides the basic pharmacophore for muscarinic receptor antagonism [7] [8]. The stereochemical complexity of these molecules is evidenced by the fact that although atropine contains a chiral center, it typically occurs as a racemic mixture due to the lability of the stereocenter during isolation procedures [2]. The absolute configuration of the naturally occurring (S)-(-)-hyoscyamine was definitively established through chemical correlation with (-)-alanine by Fodor and colleagues in 1961, confirming the spatial arrangement essential for biological activity [2] [7].
High-Performance Liquid Chromatography (HPLC) provides the foundation for reliable quantification of tropane alkaloids and their precursors. For routine analysis, a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C offers optimal separation efficiency. The mobile phase typically consists of a gradient program transitioning from 10-50% acetonitrile in 20 mM ammonium acetate buffer (pH 5.0) over 25 minutes at a flow rate of 1.0 mL/min [9]. Detection is optimally achieved through photodiode array detection with monitoring at 210 nm for tropic acid and 254 nm for tropane alkaloids, allowing simultaneous quantification of precursors and final products in complex plant extracts.
For enhanced sensitivity and specificity, particularly in metabolic studies, LC-MS/MS systems equipped with electrospray ionization (ESI) sources provide superior performance. The positive ion mode with multiple reaction monitoring (MRM) transitions of m/z 290.2→124.1 for hyoscyamine and m/z 304.2→138.1 for scopolamine enables detection limits in the low picogram range [9]. For tropic acid analysis, negative ion mode with MRM transition m/z 165.1→119.0 offers optimal sensitivity. These methods are essential for tracking the incorporation of labeled precursors in biosynthetic studies.
Table 1: Extraction Protocols for Different Analytical Targets
| Target Compound | Extraction Solvent | Plant Tissue:Solvent Ratio | Extraction Conditions | Special Considerations |
|---|---|---|---|---|
| Tropic Acid | Methanol:Water (70:30,v/v) acidified with 0.1% formic acid | 1:10 (w/v) | Ultrasonication, 30 min, 4°C | Protect from light; process immediately after collection |
| Hyoscyamine | Chloroform:Isopropanol (4:1,v/v) with 0.1% triethylamine | 1:15 (w/v) | Soxhlet extraction, 4 hours | Alkaline conditions prevent decomposition |
| Atropine | Dichloromethane:Methanol (9:1,v/v) | 1:10 (w/v) | Shake extraction, 2 hours, RT | Stabilize as sulfate salt for long-term storage |
Sample preservation represents a critical aspect of quantitative analysis. Plant tissues should be immediately frozen in liquid nitrogen following collection and stored at -80°C until extraction to prevent enzymatic degradation or racemization of alkaloids [9]. For tropic acid analysis, the addition of antioxidants such as ascorbic acid (0.1% w/v) to extraction solvents minimizes oxidative degradation during processing. Internal standards including hyoscyamine-d₃ for alkaloids and tropic acid-d₂ for the acid moiety should be added prior to extraction to correct for recovery variations and matrix effects.
The stereochemical integrity of tropane alkaloids requires specialized chiral separation techniques. For resolution of (R)- and (S)-hyoscyamine, a Chiralpak AD-RH column (150 × 4.6 mm, 5 μm) with isocratic elution using 20 mM ammonium bicarbonate in ethanol:hexane (15:85,v/v) at 0.8 mL/min provides baseline separation with resolution factors >2.5 [6]. Detection via circular dichroism spectroscopy confirms absolute configuration, with (S)-(-)-hyoscyamine exhibiting a negative Cotton effect at 254 nm. These methods are essential for monitoring racemization kinetics and ensuring stereochemical fidelity in biosynthetic studies.
The tropic acid mutase catalyzing the conversion of phenyl-lactic acid to tropic acid represents a key enzymatic transformation in the pathway. For enzyme extraction, fresh plant tissues (1 g) should be homogenized in 5 mL of 100 mM HEPES buffer (pH 7.5) containing 5 mM dithiothreitol, 2 mM EDTA, and 10% (v/v) glycerol [6]. The homogenate is clarified by centrifugation at 15,000 × g for 20 minutes at 4°C, followed by ammonium sulfate fractionation (30-70% saturation). The resuspended pellet is desalted using PD-10 columns equilibrated with extraction buffer.
The standard assay mixture contains 100 mM HEPES buffer (pH 7.2), 0.5 mM (R)-[2-³H]phenyl-lactic acid (specific activity 2.5 μCi/μmol), 1 mM NADPH, and enzyme extract in a total volume of 200 μL [6]. After incubation at 30°C for 60 minutes, reactions are terminated by adding 20 μL of 2M HCl. The formed [³H]tropic acid is extracted with ethyl acetate (2 × 500 μL), and the combined organic phases are evaporated under nitrogen. The residue is resuspended in 100 μL methanol and analyzed by radio-HPLC with simultaneous scintillation counting to quantify the conversion efficiency.
Tropinone reductase represents a branch-point enzyme directing metabolic flux toward tropine synthesis. The assay utilizes a spectrophotometric approach monitoring NADPH oxidation at 340 nm. The reaction mixture consists of 50 mM potassium phosphate buffer (pH 6.5), 0.15 mM NADPH, 1.0 mM tropinone, and enzyme extract in a 1 mL final volume [1]. The reaction is initiated by tropinone addition, and the decrease in absorbance at 340 nm is monitored for 5 minutes at 25°C. One unit of enzyme activity is defined as the amount catalyzing the oxidation of 1 μmol NADPH per minute, using an extinction coefficient of 6.22 mM⁻¹cm⁻¹ for NADPH.
Table 2: Enzyme Assay Conditions for Key Biosynthetic Enzymes
| Enzyme | Optimal pH | Cofactor Requirement | Substrate Km (μM) | Inhibitors | Activators |
|---|---|---|---|---|---|
| Tropic Acid Mutase | 7.2-7.5 | NADPH | 85 ± 12 (phenyl-lactic acid) | p-CMB, NEM | DTT, glutathione |
| Tropinone Reductase | 6.2-6.8 | NADPH | 45 ± 8 (tropinone) | Cu²⁺, Zn²⁺ | None identified |
| Hyoscyamine Dehydrogenase | 8.0-8.5 | NADH | 120 ± 15 (hyoscyamine aldehyde) | p-HMB | DTT, EDTA |
Enhancing tropane alkaloid production through precursor feeding represents a straightforward bioproduction approach. For root cultures, the optimal protocol involves supplementing the medium with 0.5 mM L-phenylalanine during the late exponential growth phase (typically day 14-16 for most Solanaceae species) [1]. The precursor should be filter-sterilized (0.2 μm membrane) and added aseptically to avoid contamination. Cultures are then maintained for an additional 7-10 days with continuous monitoring of alkaloid accumulation. This approach typically yields 2.3- to 3.5-fold increases in hyoscyamine production compared to untreated controls.
For more advanced metabolic engineering, the feeding of intermediate precursors such as tropine and tropic acid in equimolar ratios (0.2-0.5 mM each) bypasses several regulatory steps in the pathway. The supplementation is most effective when administered as a pulsed addition, with three equal portions added at 12-hour intervals to minimize potential feedback inhibition while maximizing precursor availability for esterification reactions [1]. Combined feeding of 0.3 mM tropine with 0.3 mM tropic acid typically results in 4.8-fold higher hyoscyamine accumulation compared to controls.
Hairy root cultures induced by Agrobacterium rhizogenes infection provide the most reliable in vitro system for tropane alkaloid production. For establishment, sterile leaf explants (approximately 1 cm²) from 6-week-old plants are wounded with a sterile needle and inoculated with A. rhizogenes strain A4 cultured for 48 hours in YEB medium [1]. After 2 days of co-cultivation, explants are transferred to hormone-free MS medium containing 500 mg/L cefotaxime to eliminate bacteria. Emerging roots (2-3 cm length) are excised and transferred to liquid MS medium containing 3% sucrose and maintained in the dark at 25°C on orbital shakers (100 rpm).
High-producing root lines are selected through metabolic screening by analyzing small samples (10-20 mg fresh weight) of individual root clones for alkaloid content using ultra-performance liquid chromatography. Selected clones exhibiting at least 50% higher alkaloid content than the population mean are then subjected to scale-up bioreactor cultivation. In 5-L bubble column reactors, optimized conditions include dissolved oxygen maintained at 40-60% saturation through aeration at 0.3 vvm and temperature control at 25±1°C [1]. Under these conditions, typical hyoscyamine productivity reaches 12-18 mg/L/day during the stationary phase.
Figure 2: Hairy Root Culture Establishment Workflow for Enhanced Production of Tropane Alkaloids
The therapeutic significance of tropane alkaloids derived from R-tropic acid precursors spans multiple clinical domains. Atropine serves as a critical agent in ophthalmology for producing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), with effects lasting 7-14 days when used as 1% ophthalmic solution [3] [8]. In emergency medicine, intravenous atropine (0.5-1 mg doses) represents the first-line treatment for symptomatic bradycardia, functioning through antagonism of muscarinic receptors in the heart [3]. Additionally, atropine's antisialagogue properties make it valuable as a pre-anesthetic medication to reduce respiratory secretions, typically administered as 0.4-0.6 mg intramuscularly 30-60 minutes before induction [5].
Perhaps most notably, atropine serves as a vital antidote for organophosphate poisoning, blocking the muscarinic effects of acetylcholine accumulation resulting from acetylcholinesterase inhibition [3]. In severe cases, complete atropinization requires repeated large doses (2-5 mg IV every 10-30 minutes) until clearing of bronchial secretions is achieved [3]. Hyoscyamine, while sharing similar therapeutic applications as atropine, is particularly valued for treating functional gastrointestinal disorders including irritable bowel syndrome and biliary colic due to its potent antispasmodic effects on smooth muscle [10].
Quality control of pharmaceutical preparations containing these alkaloids necessitates rigorous analytical verification. The United States Pharmacopeia specifies identity confirmation through infrared spectroscopy and determination of specific rotation, with (S)-(-)-hyoscyamine exhibiting [α]D -22°±2° in 50% ethanol [2] [10]. For atropine preparations, the racemic nature must be verified through chiral chromatographic methods. Quantification of related substances, particularly tropine and tropic acid, must not exceed 2.0% and 0.5% respectively in the final drug substance, as monitored by validated HPLC methods [8] [9].
The biosynthetic pathway from R-tropic acid precursors to medically essential tropane alkaloids represents a sophisticated metabolic engineering target with significant pharmaceutical implications. The detailed protocols and analytical methods presented in this document provide researchers with standardized approaches for investigating and manipulating this valuable biosynthetic system. Future advances in metabolic engineering and synthetic biology will likely focus on complete pathway reconstitution in heterologous hosts, potentially enabling more sustainable and controllable production of these therapeutically vital compounds. The continued elucidation of regulatory mechanisms and rate-limiting steps in the pathway will further enhance our ability to optimize production systems for these ancient yet perpetually relevant medicinal compounds.
Polylactic acid (PLA) represents one of the most promising biodegradable polymers for biomedical applications due to its exceptional biocompatibility and versatile mechanical properties. As a library, NLM provides access to scientific literature. Inclusion in an NLM database does not imply endorsement of, or agreement with, the contents by NLM or the National Institutes of Health. PLA is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), making it a preferred material for pharmaceutical and medical applications. The polymer's significance stems from its production from renewable resources such as corn, wheat, and sugarcane through fermentation processes, contributing to its eco-friendly profile and sustainability advantages over petroleum-based plastics. The biodegradation of PLA occurs through hydrolysis of its ester bonds, resulting in lactic acid metabolites that are safely eliminated from the body via intracellular metabolism or excretion in urine and breath. [1] [2] [3]
The fundamental building block of PLA is lactic acid, which exists in two enantiomeric forms: L-lactic acid and D-lactic acid. This chirality determines the material properties and degradation kinetics of the resulting polymer. Poly(L-lactic acid) (PLLA) is semi-crystalline with slower degradation rates, while poly(D,L-lactic acid) (PDLLA) is amorphous and degrades more rapidly. Commercial PLA typically consists predominantly of the L-enantiomer, with D-isomer content adjusted to control crystallinity, thermostability, and mechanical performance. The ability to tailor these properties through stereochemical composition makes PLA highly adaptable for specific biomedical applications, from rapid-release drug delivery systems to long-term implantable devices. [3] [4]
PLA can be synthesized through two primary routes: direct polycondensation and ring-opening polymerization (ROP) of lactide. Direct polycondensation involves the esterification of lactic acid monomers with the elimination of water, typically producing lower molecular weight PLA (below 50,000 g/mol). While simpler, this method often results in polymers with limited mechanical strength due to their lower molecular weights. In contrast, ring-opening polymerization proceeds through the formation of lactide, a cyclic dimer of lactic acid, and produces higher molecular weight PLA with superior mechanical properties suitable for most biomedical applications. This method typically employs organometallic catalysts, though enzymatic polymerization approaches have emerged as more environmentally friendly alternatives. [1] [2]
Table 1: Comparison of Primary PLA Synthesis Methods
| Synthesis Method | Molecular Weight Range | Catalysts Typically Used | Advantages | Limitations |
|---|---|---|---|---|
| Direct Polycondensation | <50,000 g/mol | None or mild acid catalysts | Simple process, lower cost | Lower molecular weight, limited mechanical properties |
| Ring-Opening Polymerization (ROP) | Up to 100,000+ g/mol | Organometallic (tin octoate) or enzymatic | High molecular weight, superior mechanical properties | More complex process, requires catalyst removal |
| Enzymatic Polymerization | Variable | Lipases, esterases | Green chemistry, mild conditions | Longer reaction times, optimization challenges |
Recent advances have explored enzymatic polymerization as a sustainable alternative to conventional methods. Enzymes such as lipases serve as effective biocatalysts for polymerization, offering an eco-friendly approach that operates under milder conditions without requiring heavy metal catalysts. This method aligns with the principles of green chemistry and reduces potential toxicity concerns for biomedical applications. Additionally, novel mechanochemical methods using resonant acoustic mixing (RAM) have been developed for PLA processing and depolymerization, enabling efficient reactions without bulk solvents or grinding agents. [2] [5] [6]
Materials and Equipment:
Procedure:
Technical Notes: Molecular weight can be controlled by monomer-to-initiator ratio, reaction time, and temperature. For higher molecular weights, stringent exclusion of moisture and oxygen is critical. Catalyst residues can be removed by passing the chloroform solution through a silica gel column before precipitation. [1] [6]
Comprehensive characterization of PLA is essential for predicting its performance in biomedical applications. Key analytical methods include:
Molecular Weight Analysis: Gel Permeation Chromatography (GPC) using polystyrene standards in THF or chloroform provides information on molecular weight (Mn, Mw) and polydispersity index (PDI). These parameters influence mechanical properties and degradation rates.
Thermal Analysis: Differential Scanning Calorimetry (DSC) measures glass transition temperature (Tg), melting temperature (Tm), crystallinity, and thermal history. Typical PLA exhibits Tg around 55-60°C and Tm around 170-180°C for semi-crystalline forms.
Chemical Structure Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) determines stereochemical composition (L/D ratio), end-group analysis, and monomer sequencing in copolymers.
Morphological Studies: Scanning Electron Microscopy (SEM) visualizes surface topography, porosity, and degradation patterns, while X-ray Diffraction (XRD) quantifies crystallinity degree.
The following workflow diagram illustrates the complete characterization process for PLA-based materials:
Diagram 1: Comprehensive characterization workflow for PLA-based materials
PLA degradation occurs primarily through hydrolysis of ester bonds in the polymer backbone, which can be catalyzed by enzymes, acids, or bases. The degradation profile is influenced by multiple factors including crystallinity, molecular weight, stereochemical composition, and device geometry. The following protocol standardizes degradation assessment:
Hydrolytic Degradation Protocol:
Enzymatic Degradation Supplement: For accelerated testing, add Proteinase K (0.2 mg/mL) to the buffer system. This enzyme significantly enhances PLA degradation rates and provides insight into biological degradation processes. [2] [3]
Table 2: Factors Influencing PLA Degradation Kinetics
| Factor | Impact on Degradation Rate | Mechanism of Influence |
|---|---|---|
| Crystallinity | Higher crystallinity slows degradation | Reduced water penetration into crystalline regions |
| Molecular Weight | Higher MW slows degradation | Fewer chain ends available for initiation |
| L/D Ratio | Higher D-content accelerates degradation | Reduced crystallinity and tighter packing |
| Porosity | Higher porosity accelerates degradation | Increased surface area for hydrolysis |
| pH | Acidic or basic conditions accelerate degradation | Catalysis of ester hydrolysis |
| Temperature | Higher temperature accelerates degradation | Increased molecular motion and reaction rates |
PLA and its copolymers with glycolic acid (PLGA) have revolutionized controlled drug delivery by enabling sustained release of therapeutic agents over periods ranging from days to months. These systems enhance therapeutic efficacy by maintaining drug concentrations within the therapeutic window, reducing dosing frequency, and minimizing side effects. The biocompatibility and predictable degradation kinetics of PLA make it particularly valuable for delivering sensitive biomolecules such as proteins, peptides, and nucleic acids. Additionally, PLA-based microparticles protect encapsulated drugs from degradation and facilitate targeted delivery to specific tissues or cells. [7] [4]
The application of PLA in drug delivery spans multiple administration routes, including injectable depots, oral formulations, pulmonary delivery, and implantable devices. Each route requires specific particle characteristics optimized for the intended application. For instance, injectable formulations typically require microparticles in the 1-100 μm range to ensure syringeability and prevent rapid clearance, while pulmonary delivery necessitates aerosols in the 1-5 μm range for optimal lung deposition. The versatility of PLA fabrication techniques allows precise control over particle size, morphology, and drug release profiles to meet these diverse requirements. [7]
Application Note: This protocol describes the preparation of drug-loaded PLA microparticles using the oil-in-water (O/W) emulsion-solvent evaporation method, suitable for encapsulating hydrophobic drugs.
Materials:
Procedure:
Quality Control Parameters:
Troubleshooting Notes: Incomplete drug encapsulation may result from drug partitioning into the aqueous phase during emulsification. To minimize this, ensure rapid solvent evaporation and optimize the affinity between drug and polymer. For hydrophilic drugs, use water-in-oil-in-water (W/O/W) double emulsion methods. [7] [4]
The following diagram illustrates the experimental workflow for creating drug-loaded PLA microparticles:
Diagram 2: Workflow for preparation of drug-loaded PLA microparticles using emulsion-solvent evaporation method
PLA serves as a fundamental material in tissue engineering scaffolds due to its tunable mechanical properties and biocompatibility. Scaffolds provide three-dimensional frameworks that support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissues. PLA's degradation kinetics can be synchronized with tissue regeneration rates, making it suitable for bone, cartilage, and soft tissue engineering applications. The incorporation of bioactive molecules such as growth factors within PLA scaffolds further enhances their regenerative capacity by promoting specific cellular responses. [1] [3]
Surface modification techniques significantly improve PLA performance in tissue engineering. Plasma treatment, bioactive molecule grafting, and surface coating enhance cell adhesion and biocompatibility. For instance, oxygen plasma treatment introduces polar functional groups that improve surface wettability and protein adsorption, leading to better cell attachment. Additionally, blending PLA with natural polymers such as collagen or chitosan creates composite materials that combine the mechanical strength of synthetic polymers with the bioactivity of natural components. [6] [4]
With increasing PLA utilization, developing efficient recycling methodologies has become essential. Chemical upcycling presents a promising approach for converting PLA waste into value-added chemicals, aligning with circular economy principles. Recent advances include:
Protocol: Depolymerizing Transesterification of PLA to Alkyl Lactates:
This mechanochemical approach demonstrates excellent efficiency with nearly stoichiometric alcohol requirements and eliminates the need for solvents or grinding media. The resulting alkyl lactate esters serve as valuable "green" solvents in food, pharmaceutical, and cosmetic industries, or as precursors for lactide production, thus closing the loop in PLA circular economy. [5]
PLA continues to establish itself as a versatile polymer with expanding applications in biomedicine and sustainable materials. Its excellent biocompatibility, tunable properties, and status as an FDA-approved material position it as a cornerstone of innovative drug delivery systems and tissue engineering strategies. Current research focuses on enhancing material properties through copolymerization, composite formation, and surface modification to address limitations in degradation rates and bioactivity.
Future directions include developing intelligent PLA systems with stimuli-responsive behavior for targeted drug delivery, creating advanced composites with improved mechanical and biological properties, and optimizing large-scale production methods for clinical translation. Additionally, as PLA consumption increases, establishing efficient recycling infrastructures and upcycling methodologies will be crucial for maximizing sustainability benefits. The integration of green chemistry principles throughout PLA synthesis, modification, and degradation aligns with growing environmental concerns and regulatory requirements, ensuring PLA's continued prominence in pharmaceutical and biomedical applications.
Enantioselective liquid-liquid extraction (ELLE) is a highly efficient chiral separation technique that combines the principles of solvent extraction with molecular recognition. For pharmaceutical and fine chemical industries, obtaining single-enantiomer compounds like (S)-tropic acid is crucial due to the different biological activities of enantiomers [1]. ELLE offers advantages over traditional resolution methods, including continuous operation, ease of scale-up, and high efficiency [1] [2].
The fundamental principle of biphasic ELLE involves distributing a racemic mixture between two immiscible liquid phases (typically aqueous and organic), with a chiral selector present in one or both phases that preferentially complexes with one enantiomer via diastereomeric interactions [1]. This creates a differential partition coefficient, enabling separation. For tropic acid, recent advances include both monophasic recognition and enhanced biphasic recognition chiral extraction (BRCE) systems [3] [4].
The table below summarizes the core ELLE methodologies applicable to tropic acid enantioseparation.
Table 1: Key ELLE Methodologies for Tropic Acid Enantioseparation
| Method Type | Chiral Selector(s) | Phase | Key Conditions | Performance (e.e. % or α) | Reference |
|---|---|---|---|---|---|
| Hydrolytic Dynamic Kinetic Resolution | Chiral quaternary ammonium phase-transfer catalyst | Organic | Strongly basic anion exchange resin as OH⁻ donor, non-biphasic conditions | 81% e.e. (good yield) | [3] |
| Biphasic Recognition Chiral Extraction (BRCE) | [Bmim][L-Phe] (CIL) + D-di-isopropyl-tartrate | Aqueous + Organic | pH 8.0, 25°C, specific selector ratio 1:10 | α = 3.83, 13.3% e.e. | [4] |
| Monophasic Recognition | Crown ethers, metal complexes, tartrate derivatives | Typically organic | Varies with selector and substrate | Selector-dependent | [1] |
The following diagram illustrates the general decision-making and experimental workflow for establishing an ELLE process for tropic acid.
This protocol describes a novel, non-biphasic system for obtaining enantiomerically enriched tropic acid from its β-lactone precursor [3].
This protocol, adapted for tropic acid, uses complementary chiral selectors in both phases for enhanced separation, based on a high-performance pantoprazole separation system [4].
The performance of ELLE is highly dependent on several physicochemical parameters. The following table provides a guideline for optimization.
Table 2: Optimization Parameters for Biphasic ELLE of Tropic Acid
| Parameter | Investigated Range | Optimal Condition (BRCE) | Impact on Performance |
|---|---|---|---|
| Aqueous pH | 4.0 - 10.0 | 8.0 | Affects ionization of analytes and selectors, crucial for complexation [4]. |
| Temperature | 15 - 35 °C | 25 °C | Lower temperatures often favor enantioselectivity due to thermodynamic stability of diastereomeric complexes [4]. |
| Selector Ratio | Varies (e.g., 1:1 to 1:20) | [CIL]:[TA] = 1:10 | Optimal balance for simultaneous recognition of both enantiomers in opposite phases is key in BRCE [4]. |
| Initial Substrate Concentration | 0.1 - 1.0 mg/mL | 0.3 mg/mL | Prevents overloading the capacity of the chiral selectors [4]. |
| Solvent System | Various (DCM, EtOAc, etc.) | System-dependent | Choice affects phase miscibility, selector solubility, and complex partitioning [1]. |
For industrial implementation, batch processes can be transitioned to continuous multistage countercurrent extraction systems to maximize efficiency and yield [1] [2]. The following diagram visualizes a potential multi-stage setup.
Tropic acid (IUPAC name: 3-hydroxy-2-phenylpropanoic acid) is a chiral compound used in the chemical synthesis of pharmaceuticals like atropine and hyoscyamine [1]. It exists as two enantiomers (R and S), and often synthetic routes produce a racemic mixture (a 50:50 mixture of both enantiomers) [2] [1]. Obtaining a single, pure enantiomer is frequently necessary for drug development and requires specific separation or asymmetric synthesis techniques.
For separating and analyzing tropic acid enantiomers, chiral liquid chromatography is the most direct and reliable method.
The choice of Chiral Stationary Phase (CSP) is critical. Screening columns from different classes is the standard approach for method development [3]. The following table summarizes the most common types of CSPs and their separation mechanisms.
Table 1: Common Chiral Stationary Phases for Liquid Chromatography
| CSP Type | Common Materials | Primary Chiral Recognition Mechanisms | Suitability for Tropic Acid |
|---|---|---|---|
| Polysaccharide-Based [3] | Cellulose, Amylose derivatives | Hydrogen bonding, π-π interactions, dipole-dipole, steric (helical structure) | High. Versatile with high loading capacity; a good first choice for screening. |
| Cyclodextrin-Based [3] | β-Cyclodextrin (7 glucose units) | Inclusion complexation, hydrogen bonding with the cavity's chiral interior | Moderate. Depends on the size-fit of the analyte's hydrophobic group into the cyclodextrin cavity. |
| Pirkle (Brush-Type) [3] | Silica with bound chiral molecules | π-π bonding, hydrogen bonding, steric interactions (three-point attachment model) | Moderate to High. Effective for aromatic acids like tropic acid if designed for donor-acceptor interactions. |
| Macrocyclic Antibiotic [3] | Vancomycin, Teicoplanin | Hydrogen bonding, dipole-dipole, ionic, π-π interactions | High for acidic compounds. Multiple interaction sites often provide excellent selectivity. |
| Protein-Based [3] | Bovine Serum Albumin, α1-Acid Glycoprotein | Hydrophobic, electrostatic interactions, hydrogen bonding | Variable. Sensitivity to mobile phase conditions can be a limitation. |
This protocol outlines the steps for developing and performing an analytical-scale separation to determine enantiomeric ratio and purity.
Workflow Overview
Materials
Procedure
A 2024 study describes a highly efficient method for directly synthesizing enantiomerically enriched (S)-tropic acid from racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) using a hydrolytic DKR [6]. This method combines resolution and racemization in one pot.
Workflow Overview
Key Advantages of DKR
Detailed Protocol: Hydrolytic DKR for (S)-Tropic Acid
Materials
Procedure [6]
Performance Data Table 2: Expected Outcomes from Hydrolytic DKR Protocol [6]
| Parameter | Result |
|---|---|
| Chemical Yield | Good yield |
| Enantiomeric Excess (ee) | 81% |
| Key Advantage | Prevents biphasic conditions; solid base simplifies purification. |
This classical approach involves converting enantiomers into diastereomeric salts, which have different physical properties and can be separated.
General Procedure for Acid Resolution [2]
For the chiral separation of tropic acid:
Q: What could be causing a low enantiomeric excess (ee) in my synthesis of R-tropic acid?
A low ee typically indicates that your process is not sufficiently selective for the desired (R)-enantiomer. The issue could stem from the synthesis method itself or from the purification (resolution) technique.
The table below summarizes the most common resolution methods and their associated challenges that can lead to low ee [1] [2].
| Method | Principle | Common Reasons for Low ee |
|---|
| Diastereomeric Salt Formation [1] [2] | A chiral resolving agent (e.g., chiral acid/base) forms salts with enantiomers, yielding separable diastereomers. | - Ineffective Resolving Agent: The agent may not form salts with sufficient diastereomeric selectivity for R/S-tropic acid.
Here are detailed methodologies to diagnose and address the issues listed above.
This is a common method for resolving acids like tropic acid [1] [2].
Resolving Agent Screening:
Crystallization Optimization:
Lipase-catalyzed resolution is a versatile tool for chiral acids and alcohols [1].
Enzyme Screening:
Reaction and Analysis:
This is the standard analytical method for quantifying ee [3].
Sample Preparation:
Chiral HPLC Analysis:
% ee = ( [R] - [S] ) / ( [R] + [S] ) × 100
If the (R)-enantiomer is in excess [4] [5].The following diagram outlines a logical decision process to systematically address low ee.
Based on the search results, here are the most critical areas to focus on:
What is the main advantage of DKR over standard enzymatic hydrolysis for tropic acid esters? Traditional enzymatic Kinetic Resolution (KR) has a maximum theoretical yield of 50% for a single enantiomer. DKR combines the hydrolysis with in-situ racemization, allowing for a theoretical yield of up to 100% of the desired enantiomer [1].
Why is the β-lactone form of tropic acid a superior substrate to acyclic esters for DKR? Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) is a conformationally rigid substrate. This rigidity improves the enantioselectivity of the hydrolysis compared to more flexible acyclic esters like butyl or methyl tropanoate, which showed poor optical purity in initial tests [1].
What is the role of the basic anion-exchange resin, and why is it better than aqueous base? The anion-exchange resin acts as a solid-phase hydroxide ion donor. Using this under water-free conditions prevents the non-specific, background hydrolysis of the highly labile β-lactone, which is a problem when using aqueous hydroxide solutions. This leads to significantly higher enantioselectivity [1].
The table below outlines common problems, their potential causes, and solutions.
| Problem | Possible Cause | Suggested Solution |
|---|
| Low enantiomeric excess (ee) | • Incorrect solvent • Non-optimal catalyst • Background hydrolysis with aqueous base | • Switch to CH₂Cl₂ or CHCl₃ [1] • Use catalyst 11 with a free hydroxyl group; O-alkylated analogs show no selectivity [1] • Replace aqueous NaOH/KOH with basic anion-exchange resin [1] | | Low chemical yield / Incomplete conversion | • Insufficient hydroxide donor • Catalyst loading too low | • Ensure sufficient anion-exchange resin is used • Re-optimize catalyst loading (10 mol% was used in the study [1]) | | Substrate racemization too slow for effective DKR | • Substrate is not prone to enolate formation | • Confirm the substrate is the β-lactone (RS)-4; acyclic esters may not racemize effectively [1] | | Substrate degradation | • Using aqueous base with the β-lactone substrate | • The β-lactone is too labile in aqueous buffer; switch to the anion-exchange resin method [1] |
This protocol is adapted from the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to produce (S)-tropic acid with high yield and enantioselectivity [1].
Objective: To synthesize (S)-tropic acid in high yield and enantiomeric excess via hydrolytic DKR.
Materials:
Procedure:
Key Optimization Parameters: The table below summarizes the critical factors for achieving high performance.
| Parameter | Optimal Condition | Effect of Deviation |
|---|---|---|
| Solvent | CH₂Cl₂ or CHCl₃ | Low enantioselectivity in solvents like hexane, toluene, or THF [1] |
| Hydroxide Source | Anion-exchange resin (R₄N⁺·OH⁻) | High background hydrolysis and lower ee with aqueous NaOH/KOH [1] |
| Catalyst Structure | 11 (with free OH) | Complete loss of enantioselectivity with O-alkylated catalysts (e.g., 12, 13) [1] |
| Substrate | β-lactone ((RS)-4) | Poor enantioselectivity with acyclic esters ((RS)-5, (RS)-9, (RS)-10) [1] |
The following diagram illustrates the experimental workflow and the catalytic cycle involved in the dynamic kinetic resolution process.
Racemization is the process where an optically active enantiomer (like R-tropic acid) converts into a racemic mixture (an equal mix of R and S forms), which is often undesirable in drug development because different enantiomers can have different biological effects [1].
The table below outlines the core principle and a demonstrated suppression strategy, though not specifically for tropic acid.
| Concept | Mechanism | Suppression Strategy & Demonstrated Effect |
|---|---|---|
| Base-Catalyzed Racemization | Involves the deprotonation of the chiral alpha carbon, forming a planar, achiral carbanion intermediate. Reprotonation can occur from either side, leading to a racemic mixture [1]. | Deuteration at the Chiral Center: Replacing the alpha hydrogen with deuterium (a heavier isotope) leverages the Kinetic Isotope Effect (KIE). Cleaving a stronger C-D bond is slower than a C-H bond, thereby slowing the rate-limiting deprotonation step and reducing racemization [2]. |
| Succinimide-Mediated Racemization (Asparagine/Aspartate) | Faster racemization occurs at aspartyl/asparaginyl residues in peptides due to succinimide ring formation, which stabilizes the carbanion [2]. | Deuteration at Vulnerable Sites: In a model peptide, deuteration of the three carbon-bound protons on the asparaginyl residue reduced the accumulation of D-aspartyl products by more than five-fold at physiological pH and temperature. The rate of succinimide formation itself was unchanged [2]. |
This foundational knowledge can be visualized in the following workflow:
While not directly tested on tropic acid, the principle of site-specific deuteration has been successfully used to suppress racemization in other chiral molecules, such as asparagine in peptides [2]. The general approach involves:
d3-Fmoc-L-Asn(Trt)-OH) was synthesized for peptide assembly [2].Based on general principles, here are some potential issues and solutions:
Why is my yield of optically pure R-tropic acid low?
The deuteration strategy did not work as expected. What could be wrong?
To systematically develop a suppression method for your specific synthesis, you could follow this workflow:
The table below summarizes the fundamental principles for selecting acidic or basic additives in chiral separations.
| Aspect | For Basic Analytes (e.g., Sertraline) | For Acidic Analytes (e.g., Tropic Acid) |
|---|---|---|
| Primary Goal | Ensure analyte is in its neutral, free-base form for optimal interaction with the chiral stationary phase [1]. | Ensure analyte is in its neutral, free-acid form for optimal interaction [1]. |
| Common Additives | Diethylamine (DEA), Triethylamine (TEA), Butylamine [1]. | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid [1]. |
| Typical Concentration | 0.1% to 0.5% [1]. | 0.1% to 0.5% [1]. |
| Mechanism of Action | - Suppresses ionization of the basic analyte.
The following is a detailed methodology for the enantioselective separation of tropic acid using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a chiral mobile phase additive on a conventional reverse-phase column [2].
This method leverages the ability of the cyclodextrin cavity to form transient diastereomeric complexes with the enantiomers of tropic acid, each with a slightly different stability, leading to separation on the achiral C18 column [2].
The following workflow outlines a logical approach to diagnosing and resolving common problems in chiral method development.
Chiral Separation Troubleshooting Workflow
If you are using the HP-β-CD method for tropic acid, you can fine-tune the separation based on the following experimental findings [2]:
| Parameter | Effect on Separation | Recommendation for Tropic Acid |
|---|---|---|
| HP-β-CD Concentration | Retention time decreases and column pressure increases with higher concentration. Resolution peaks at 25-35 mmol L⁻¹ [2]. | Start with 25 mmol L⁻¹ [2]. |
| Organic Modifier (%) | Lower percentage generally improves resolution but drastically increases retention time [2]. | Use 10% Methanol with a low flow rate (0.5 mL/min) [2]. |
| pH of Buffer | Low pH is critical to suppress analyte ionization [2]. | Maintain pH at 3.0 [2]. |
| Column Temperature | The interaction is often exothermic; lower temperature can improve enantioselectivity [2]. | Set at 25°C [2]. |
I hope this technical support guide provides a solid foundation for your work on separating tropic acid enantiomers.
What is the core principle behind Biphasic Recognition Chiral Extraction (BRCE)? BRCE is a liquid-liquid extraction method that uses two different chiral selectors—one lipophilic dissolved in the organic stationary phase and one hydrophilic dissolved in the aqueous mobile phase. Each selector preferentially recognizes a different enantiomer from a racemic mixture, working cooperatively to pull the two enantiomers into separate phases. This leads to a higher separation factor (α) compared to monophasic recognition methods [1] [2].
What are typical chiral selector pairs used for acidic enantiomers like mandelic acid?
For mandelic acid and its derivatives, a common and effective selector pair is a tartaric acid derivative in the organic phase and a cyclodextrin derivative in the aqueous phase [3] [2].
The selector concentrations and their ratio are critical. For mandelic acid, a 2:1 ratio of [D-(+)-DTTA] to [HP-β-CD] has been shown to yield high separation efficiency [2].
Which factor is most critical for optimizing the extraction of acidic enantiomers? The pH of the aqueous phase is paramount, especially for ionizable enantiomers like mandelic acid or α-cyclohexylmandelic acid (CHMA). The pH must be carefully controlled to influence the enantiomers' distribution between the two phases and their interaction with the chiral selectors. An optimal pH of 2.7 was identified for the separation of mandelic acid enantiomers [2].
The following tables summarize key parameters from published studies for separating specific enantiomers. You can use these as a starting point for your experiments.
Table 1: System Configuration for CHMA Resolution via High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Specification | Purpose / Rationale |
|---|---|---|
| Lipophilic CS | (-)-2-ethylhexyl tartrate | Preferentially recognizes (-)-enantiomer in organic phase [1] |
| Hydrophilic CS | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Preferentially recognizes (+)-enantiomer in aqueous phase [1] |
| Solvent System | n-hexane-Methyl tert-butyl ether-water (9:1:10, v/v/v) | Forms stable two-phase system; selected based on partition coefficient (K) & separation factor (α) [1] |
| Apparatus | Multilayer coil planet centrifuge (e.g., TBE-20A, TBE-300A) | Liquid-liquid chromatography without solid support [1] |
Table 2: Operational Parameters and Optimization Findings
| Parameter | Optimal/Tested Range | Effect on Separation |
|---|---|---|
| pH of Mobile Phase | ~2.7 (for mandelic acid) [2] | Crucial for enantioselectivity; affects ionization and selector binding. |
| Concentration of CS | Varied (see Langmuirian isotherm) | Must be optimized; high concentrations can improve yield but may impact cost and viscosity [1]. |
| Temperature | 8°C (for CHMA) [1] | Lower temperature can enhance partitioning and stability of the two-phase system. |
| Separation Factor (α) | Can exceed 1.5 [1] | Indicates high efficiency; BRCE achieves higher α than monophasic recognition. |
| Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Separation Factor (α) | Suboptimal pH, incorrect CS ratio, unsuitable solvent system, temperature too high. | Re-measure pH precisely; test different CS concentrations based on isotherm data; explore new solvent systems; lower operating temperature [1] [2]. |
| Poor Recovery Yield | Overloading of chiral selectors, excessive sample volume. | Determine the loading capacity (e.g., using Langmuirian isotherm) and reduce the sample load accordingly [1]. |
| Unstable Two-Phase System | Incorrect solvent ratio, temperature fluctuations. | Re-prepare solvent system precisely; use a temperature-controlled apparatus [1]. |
| Insufficient Purity of Target Enantiomer | Cross-recognition by selectors, contamination between fractions. | Fine-tune the CS ratio to minimize cross-binding; ensure precise fraction collection during elution [3]. |
The diagram below outlines the logical workflow for developing a BRCE method, from initial setup to final analysis.
BRCE Method Development Workflow
| Technique | Principle | Key Reagents/Equipment | Common Applications in Context |
|---|
| Reversed-Phase (RP) Chromatography [1] [2] | Separation based on hydrophobicity. Analytes bind to a non-polar stationary phase and are eluted with an organic solvent gradient. | - Stationary Phase: C8 or C18 bonded silica [1] [2]
Since a direct protocol for R-tropic acid was not available, the following workflow synthesizes the general principles from the search results into a logical strategy for developing a purification method. This can serve as a guide for users troubleshooting their own processes.
Here are some common issues and solutions, based on general chromatography principles and the information gathered.
The methods discussed here are for the general purification of tropic acid. To specifically isolate the R-enantiomer from a racemic mixture (a common challenge in drug development), the standard techniques like RP-HPLC or IEX will not be sufficient, as they do not typically separate enantiomers.
You will need to implement Chiral Separation techniques. This involves using a specialized chiral stationary phase in your HPLC system, which is designed to interact differently with the R and S enantiomers, thus separating them. This would be a critical advanced module for your technical support center.
Tropic acid is a known impurity or related compound in several pharmaceutical substances. The table below summarizes its key identifiers and properties as found in the search results.
| Aspect | Details |
|---|---|
| CAS Number | 529-64-6 (most common) [1] [2]; 552-63-6 (also listed, same compound) [3] [4] |
| IUPAC Name | (RS)-2-phenyl-3-hydroxypropanoic acid [5] |
| Molecular Formula | C₉H₁₀O₃ [3] [1] [2] |
| Molecular Weight | 166.17 g/mol [3] [1] [2] |
| Melting Point | 116-118 °C [1] [2] |
| Appearance | White to off-white crystalline powder [1] |
| Water Solubility | ~20 g/L at 20 °C [1] |
| Related APIs | Ipratropium Bromide (Related Compound C) [3], Tropicamide (Impurity C) [4] |
For impurity identification and quantification, a comprehensive analytical approach is required. The following workflow outlines the general process for characterizing tropic acid in a sample, based on common laboratory practices.
Workflow Explanation and Experimental Protocols:
While specific troubleshooting guides were not found, here are some common challenges in impurity analysis based on general knowledge and the context from the search results.
| Challenge | Potential Root Cause | Suggested Solution |
|---|---|---|
| Low Purity or Yield | Suboptimal reaction conditions (temperature, pressure) or inaccurate sensor calibration during synthesis [6]. | Review and calibrate sensors (e.g., temperature probes). Systematically optimize reaction parameters. |
| Inconsistent HPLC Results | Unstable analytical method, column degradation, or sample preparation issues. | Re-validate HPLC method parameters (specificity, accuracy, precision). Ensure consistent sample preparation and use a fresh column if needed. |
| Impurity Co-elution | Inadequate chromatographic separation from other compounds or the main API. | Modify the HPLC method (e.g., adjust mobile phase pH, change gradient, or switch column type). |
| Data Security & Integrity | Cybersecurity risks to control systems and data [6]. | Implement robust cybersecurity protocols like firewalls, access controls, and data encryption [6]. |
Understanding the role of tropic acid is crucial for regulatory compliance.
Since the search results lack details on the R-enantiomer specifically and advanced troubleshooting, I suggest you:
For developing an HPLC method for an acidic compound like R-tropic acid, several key parameters must be optimized. The table below summarizes these critical aspects based on general practices in pharmaceutical analysis [1] [2] [3].
| Parameter | Common Choices / Considerations | Rationale & Application Notes |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) [2] | Most common; non-polar stationary phase, polar mobile phase. |
| Column | C18 (ODS) [4] [3] | Standard choice for a wide range of compounds. |
| Mobile Phase | Water/Buffer + Organic Solvent (e.g., Acetonitrile, Methanol) [4] [2] | Adjustable ratio for optimal separation; pH critical for ionizable compounds. |
| pH Control | Acidic buffers (e.g., Phosphate, with Phosphoric Acid) [4] [5] [3] | Suppresses ionization of acidic analytes, improving peak shape & retention. |
| Detection | UV/Vis [4] [3] | Standard for compounds with chromophores. |
| Green Alternatives | Ethanol [2] | Less toxic & hazardous replacement for acetonitrile/methanol. |
While not for R-tropic acid itself, a validated method for analyzing tropic acid as a degradation product of atropine is documented [5]. This provides a highly relevant experimental protocol that can be adapted.
The process of developing a new HPLC method, such as for R-tropic acid, follows a systematic workflow. The diagram below outlines the key stages from initial setup to final validation.
To locate a more direct method for R-tropic acid, I suggest you:
"chiral HPLC R-tropic acid" or "stability indicating HPLC method tropic acid" in scientific databases such as PubMed, Google Scholar, or SciFinder.
The table below summarizes the key characteristics of different chiral separation strategies applicable to tropic acid.
| Method | Chiral Selector / Stationary Phase | Key Experimental Findings / Performance | Separation Mode & Conditions |
|---|---|---|---|
| Preparative Flash Chromatography [1] | ID Chiral (Amylose tris-(3-chlorophenylcarbamate) on silica) [1] | Successfully used for the purification of Tropic acid enantiomers on a preparative scale [1]. | Normal Phase. Mobile Phase: Hexane/IPA mixtures [1]. |
| Analytical HPLC [2] | Kromasil-CHI-TBB (t-butylbenzoylated tartaric acid-based) [2] | Direct resolution of rac-3-methoxytropic acid; hydrogen-bonding identified as the dominant interaction [2]. | Mobile phase composition was optimized; nature of organic modifier crucial [2]. |
| Liquid-Liquid Extraction [3] | Hydroxyethyl-β-cyclodextrin (HE-β-CD) in aqueous phase [3] | Kinetic studies performed. Forward rate: ( r_{TA+} = (4.041 \times 10^{-3})[TA+][CD]^2 ); ( r_{TA-} = (3.1234 \times 10^{-3})[TA-][CD]^2 ) [3]. | Reactive extraction. Rate depends on agitation, pH, and concentrations of acid and extractant [3]. |
| Gas Chromatography (GC) [4] | Achiral GC column after derivatization [4] | Pre-column derivatization with (R)- or (S)-1-phenylethylamine after activation by ethyl chloroformate forms diastereomers for separation [4]. | Indirect method. Rapid derivatization (completed in minutes) [4]. |
Here is a deeper look into the experimental workflows for the key methods identified.
This method uses a chiral stationary phase (CSP) to directly separate enantiomers by forming transient diastereomeric complexes with different stabilities [5] [6].
The following diagram illustrates the direct chiral separation workflow.
This approach involves chemically converting the enantiomers into diastereomers using an enantiopure chiral derivatizing agent (CDA), which can then be separated on a conventional achiral column [7].
The workflow for this indirect method is shown below.
When choosing a method for separating tropic acid enantiomers, consider these points:
The table below summarizes the key differences in biological activity based on the search results.
| Characteristic | S-Tropic Acid | R-Tropic Acid |
|---|---|---|
| Pharmacological Activity | The pharmacologically active component [1]. Considered the eutomer (enantiomer with desired activity). | Information not specifically available in search results. Considered the distomer (less active enantiomer). |
| Specific Biological Role | • Key precursor for active drug molecules [1]. • Exhibits anticholinergic effects (e.g., smooth muscle relaxation) [1]. • Possesses anti-fungal properties [1]. • Used to produce tamoxifen derivatives for breast cancer treatment [1]. | Information not available in search results. | | Molecular Target/Receptor | The search results do not specify the exact molecular targets for tropic acid itself. Its activity is primarily discussed in the context of it being a pharmaceutical precursor for active drugs like tropane alkaloids [2] [1]. | Information not available in search results. |
The distinct activities of the two enantiomers make their separation crucial. Here is a detailed methodology for their enantioseparation, as described in a recent study.
This protocol is adapted from a 2025 study on the enantioseparation of racemic tropic acid [1].
The following diagram illustrates the workflow and host-guest mechanism of this biphasic recognition chiral extraction system.
The separation of these enantiomers is not just an academic exercise; it has direct practical consequences.
The following table summarizes the core characteristics, advantages, and limitations of the main analytical approaches.
| Method | Key Principle | Typical Application Context | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|---|
| Chiral HPLC-UV/Vis [1] [2] | Separation on a chiral stationary phase with UV detection. | Standard analysis of purified compounds with a chromophore. | Widely available, high reproducibility. | Co-elution with other reaction components can cause inaccurate ee readings in crude mixtures [1]. |
| LC/SFC-MS with SIM [1] | Chiral separation coupled with mass spectrometry; uses Selected Ion Monitoring. | High-Throughput Experimentation (HTE); analysis of complex crude reaction mixtures. | High accuracy for crude samples; deconvolutes co-eluting peaks; works for compounds without strong chromophores [1]. | Requires ionizable analyte; instrument cost and complexity higher than UV/Vis. |
| Optical Assays (e.g., CD) [2] [3] | Indirect measurement via interaction with a chiral sensor, producing a spectroscopic signal (e.g., Circular Dichroism). | Ultra-high-throughput screening; reaction optimization. | Very fast analysis; amenable to microwell plates for screening thousands of candidates [2] [3]. | Requires a specific, robust sensor-assay system; can be influenced by multiple stereocenters [3]. |
This is the most common traditional method but requires an isolated and purified product for accurate analysis [1].
This modern method is highly recommended for HTE workflows as it avoids the bottleneck of product isolation [1].
The following diagram illustrates a logical pathway for selecting the most appropriate analytical method based on your project's needs, particularly for research involving compounds like tropic acid esters.
For drug development professionals working with tropic acid esters:
The table below summarizes two key CE approaches applicable to the separation of short-chain carboxylic and aromatic acids, such as tropic acid.
| Method Name | Core Principle | Key Buffer/Background Electrolyte (BGE) | Typical Applications | Supporting Experimental Data |
|---|---|---|---|---|
| Free Zonal Capillary Electrophoresis (CZE) [1] | Separation based on charge-to-size ratio in a free solution. | Not specified in detail; optimized for UV detection of organic acids. | Quantification of organic acids (e.g., citric, malic, acetic, lactic) in plant and food samples. [1] | LOD: 0.005 mg/mL. [1] |
| Ion-Interaction CZE (II-CZE) [2] | Uses ion-pairing reagents to resolve mixtures of cationic peptides based on hydrophobicity. | 400 mM Pentafluoropropionic acid (PFPA), pH 2. [2] | Separation of peptides with subtle differences in hydrophobicity; mechanism is applicable to other ionic analytes. [2] | Effective separation of peptides with identical charge-to-mass ratios. [2] |
Here are detailed methodologies for the CE techniques mentioned, which can serve as a starting point for developing your own protocol for tropic acid.
This protocol is designed for extracting and quantifying short-chain carboxylic acids, making it highly relevant for tropic acid.
Sample Preparation:
Standard Preparation:
CE Instrument Setup and Execution:
This method demonstrates the power of ion-pairing reagents, which could be explored if tropic acid does not separate well with standard CZE.
Background Electrolyte (BGE) Preparation:
CE Instrument Setup and Execution:
The following workflow diagram outlines the core steps of the II-CZE method.
To adapt these protocols for tropic acid, consider the following parameters that significantly impact separation quality in CE:
The table below summarizes the core differences in the chemical structures and properties of R-tropic acid and atropic acid.
| Feature | R-Tropic Acid | Atropic Acid |
|---|---|---|
| IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid [1] | 2-Phenylacrylic acid [2] |
| CAS Number | 529-64-6 [3] | 492-38-6 [2] |
| Molecular Formula | C₉H₁₀O₃ [3] [1] | C₉H₈O₂ [2] |
| Molecular Weight | 166.18 g·mol⁻¹ [1] | 148.16 g·mol⁻¹ [2] |
| Structural Formula | HOCH₂CH(Ph)COOH [1] | CH₂=C(Ph)COOH [2] |
| Core Structure | Saturated carboxylic acid with a β-hydroxy group [4] | Unsaturated carboxylic acid (α,β-unsaturated) [4] [2] |
| Key Reactivity | Precursor in alkaloid synthesis; can be dehydrated to atropic acid [4] [1] | Formed from dehydration of tropic acid; can be hydrolyzed back to tropic acid [4] [2] |
| Melting Point | 116 °C [1] | 106-107 °C [2] |
The fundamental relationship between these two molecules is one of dehydration and hydrolysis. Tropic acid, upon strong heating, loses a water molecule to form atropic acid. Conversely, adding water to atropic acid reforms tropic acid [4] [2]. This makes atropic acid a direct degradation product of tropic acid [5].
In pharmaceutical quality control, monitoring the degradation of tropane alkaloids (like atropine) to tropic acid and further to atropic acid is critical. The following table presents key stability and analytical findings.
| Parameter | R-Tropic Acid | Atropic Acid |
|---|---|---|
| Role in Pharma | Primary hydrolysis product of atropine/hyoscyamine; reference standard [5] | Secondary degradation product (from dehydration of tropic acid); impurity standard [5] |
| Typical Quantification | RRLC/UV at 220 nm [5] | RRLC/UV at 220 nm [5] |
| Stability Context | Found at 0.2-4.7% relative to atropine in stockpiled injections [5] | Monitored as a further degradation product in atropine solutions [5] |
| pKₐ | Information not located in search results | 3.86 (Predicted) [2] |
The following diagram illustrates a standard workflow for analyzing these compounds in pharmaceutical preparations, based on a published RRLC method [5].
Methodology Details [5]:
The table below summarizes key experimental methodologies from recent publications, which achieve chiral recognition through various mechanisms rather than solely relying on quantum chemistry calculations.
| Target/Sensor System | Recognition Method | Key Performance Metric | Experimental Protocol Summary |
|---|---|---|---|
| Racemic 3-phenyl-2-oxetanone (Tropic acid precursor) [1] | Hydrolytic Dynamic Kinetic Resolution (DKR) | 81% ee (enantiomeric excess) in good yield [1] | Catalysis: A chiral quaternary ammonium phase-transfer catalyst and a strongly basic anion exchange resin (hydroxide source) were used under non-biphasic conditions [1]. |
| Natural Amino Acids [2] | Room-Temperature Phosphorescence (RTP) | RTP enhancement ratio (epRTP) of ~9.3; sensing time of a few minutes [2] | 1. Sensor Prep: L-phenylalanine-derived benzamide (F-Ph-L) host material was fabricated as nanocrystals from THF solution evaporation. 2. Analyte Derivatization: Amino acids were converted in situ into chiral energy acceptors via reaction with naphthoyl chloride. 3. Sensing: doped samples were excited; L-analytes induced strong RTP, whereas D-analytes produced weak afterglow [2]. | | Chiral Organic Molecules (e.g., menthol, limonene) [3] | Adsorption on Enantiomorphous Crystals | Statistical significance in adsorption differences confirmed via t-test [3] | 1. Crystal Preparation: Enantiomorphous crystals (e.g., hippuric acid, phloroglucinol) were obtained under Viedma ripening conditions. 2. Adsorption Analysis: Adsorption of enantiomers from solution or vapor was measured. Chiral recognition ability was linked to isosteric heats of adsorption at low coverage [3]. | | Chiral Guests (e.g., 1,2-cyclohexanediamine, carvone) [4] | Recognition by Chiral Molecular Cages | Recognition confirmed by changes in NMR, fluorescence, or circular dichroism (CD) spectra [4] | 1. Cage Synthesis: Chiral organic cages were self-assembled, often using imine condensation, from chiral building blocks like binaphthalene (binol) derivatives. 2. Host-Guest Testing: Cage structures were exposed to chiral guests; enantioselective binding was detected via spectroscopic changes [4]. |
The diagram below outlines the general workflow for the rapid chiral recognition of amino acids using room-temperature phosphorescence, as described in one of the studies [2].
This workflow visualizes the rapid chiral recognition process using room-temperature phosphorescence, based on the experimental protocol from the cited study [2].
Tropic acid is a chiral substance with the IUPAC name 3-hydroxy-2-phenylpropanoic acid (CAS No. 529-64-6) [1]. It's primarily used as a laboratory reagent in the chemical synthesis of pharmaceuticals like atropine and hyoscyamine [1].
The table below summarizes its basic chemical identity and available products from suppliers:
| Property | Description |
|---|---|
| CAS Number | 529-64-6 [2] [3] [4] |
| Molecular Formula | C₉H₁₀O₃ [3] [4] |
| Molecular Weight | 166.2 g/mol [3] |
| IUPAC Name | 3-hydroxy-2-phenylpropanoic acid [2] [1] |
| Structural Formula | HOCH₂CHPhCOOH [1] |
| Melting Point | 116-118 °C [4] |
| Purity | Available at >=98% [3] |
| Price | ~$30 / 20mg [3] |
| Storage | Store at 2-8°C for long-term stability [2] |
While a specific protocol for R-tropic acid is not available, general principles for validating analytical methods in pharmaceuticals provide a framework [5]. The key parameters you would need to evaluate for any method are summarized below.
| Validation Parameter | Description & Purpose |
|---|---|
| Calibration Curve (Linearity) | Demonstrates the method's ability to produce results directly proportional to analyte concentration. A graph of concentration vs. response (e.g., absorbance) is plotted, and the coefficient of determination (r²) should typically be >0.999 [5]. |
| Accuracy (% Recovery) | Measures the closeness of test results to the true value. Determined by spiking a sample with a known amount of analyte and calculating the percentage recovered, typically aiming for 98-102% [5]. |
| Precision | • Repeatability: Agreement under the same conditions over a short time. • Intermediate Precision: Variation within a lab (different analysts, days, equipment). Precision is often reported as % Relative Standard Deviation (%RSD), which should not be greater than 2.0% [5]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected. Calculated as LOD = 3.3 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [5]. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Calculated as LOQ = 10 × (SD/S) [5]. | | System Suitability | A set of parameters (e.g., %RSD of replicate injections) checked before and during analysis to ensure the analytical system is working properly [5]. |
Based on a general UV-Vis spectrophotometry method for a pharmaceutical compound [5], the workflow for developing and validating a method for tropic acid might look like the following diagram.
The specific steps would involve: